K114
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-[3-bromo-4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrO2/c23-22-15-18(2-1-16-5-11-20(24)12-6-16)4-10-19(22)9-3-17-7-13-21(25)14-8-17/h1-15,24-25H/b2-1+,9-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPHQQMZTXMEGO-RJTULKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C(C=C2)C=CC3=CC=C(C=C3)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)/C=C/C3=CC=C(C=C3)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017556 | |
| Record name | (E,E)-1-Bromo-2,5-bis-(4-hydroxystyryl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872201-12-2 | |
| Record name | (E,E)-1-Bromo-2,5-bis-(4-hydroxystyryl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans,trans)-1-Bromo-2,5-bis-(4-hydroxy)styrylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Photophysical Properties of Bromo-Substituted Distyrylbenzenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the photophysical properties of bromo-substituted distyrylbenzenes. These compounds are of significant interest due to the influence of the heavy bromine atom on their electronic properties, which makes them valuable for applications ranging from organic electronics to fluorescent probes in biological systems. This document outlines their key photophysical parameters, details common experimental protocols for their synthesis and characterization, and provides visual diagrams to illustrate the underlying processes.
Core Photophysical Properties and the Heavy-Atom Effect
Distyrylbenzenes (DSBs) are a class of conjugated molecules known for their strong fluorescence. The introduction of a bromine atom onto the DSB scaffold has a profound impact on the molecule's photophysics, primarily through the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) – the transition of an electron from an excited singlet state (S₁) to an excited triplet state (T₁).
This enhanced ISC has two major consequences:
-
Fluorescence Quenching: As the rate of intersystem crossing increases, the population of the S₁ state that would otherwise decay radiatively (fluorescence) is depleted. This typically leads to a lower fluorescence quantum yield (Φf) in bromo-substituted DSBs compared to their non-brominated counterparts.
-
Enhanced Phosphorescence: The increased population of the T₁ state can lead to more significant phosphorescence, which is radiative decay from the triplet state to the singlet ground state (S₀).
These properties make bromo-substituted DSBs interesting candidates for applications where triplet states are desirable, such as in photosensitizers for photodynamic therapy or as emitters in organic light-emitting diodes (OLEDs) that utilize triplet harvesting mechanisms.
Quantitative Photophysical Data
The following table summarizes key photophysical data for a selection of bromo-substituted distyrylbenzene derivatives. It is important to note that these values can be sensitive to the solvent and the specific isomeric form of the molecule.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) (ns) | Reference |
| 1,4-distyrylbenzene (DSB) | CH₂Cl₂ | 352 | 425 | 1.00 | - | [1] |
| Bromo-substituted COPV Derivative 1 | CH₂Cl₂ | 407 | 444, 472 | 0.80 | - | [1] |
| Bromo-substituted COPV Derivative 2 | CH₂Cl₂ | 408 | 448, 476 | 0.90 | - | [1] |
Experimental Protocols
This section details common methodologies for the synthesis and photophysical characterization of bromo-substituted distyrylbenzenes.
Synthesis Protocols
The synthesis of distyrylbenzenes is often achieved through palladium-catalyzed cross-coupling reactions, such as the Heck or Wittig reactions.
2.1.1. Heck Reaction Protocol
The Heck reaction is a versatile method for forming carbon-carbon bonds between an unsaturated halide (e.g., a bromo-substituted styrene) and an alkene.
Materials:
-
Aryl bromide (e.g., 2-bromonaphthalene, 1 equivalent)
-
Alkene (e.g., ethyl crotonate, 1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.8-1 mol%)
-
Base (e.g., NaOAc, 2-2.5 equivalents)
-
Phase-transfer catalyst (e.g., Et₄NCl, 2-3 equivalents)
-
Solvent (e.g., DMF or Ethanol)
-
Nitrogen or Argon atmosphere
-
To an anhydrous, two-necked round-bottom flask under a nitrogen atmosphere, add the aryl bromide, palladium catalyst, base, and phase-transfer catalyst.
-
Add the solvent and stir the mixture.
-
Add the alkene to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 140°C) using a heating mantle or microwave reactor and maintain for the specified time (e.g., 30 minutes to 24 hours), monitoring the reaction by thin-layer chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bromo-substituted distyrylbenzene.
2.1.2. Wittig Reaction Protocol
The Wittig reaction is another powerful tool for alkene synthesis, reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone.
Materials:
-
Triphenylphosphine
-
Primary or secondary alkyl halide
-
Strong base (e.g., n-butyllithium)
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., THF or ether)
Procedure:
-
Phosphonium Salt Formation: In a round-bottom flask, dissolve triphenylphosphine in an appropriate solvent. Add the alkyl halide and stir the mixture, often with heating, to form the phosphonium salt. The salt typically precipitates and can be collected by filtration.
-
Ylide Formation: Suspend the phosphonium salt in an anhydrous solvent under a nitrogen atmosphere. Cool the mixture in an ice or dry ice/acetone bath. Add the strong base dropwise to deprotonate the phosphonium salt and form the ylide.
-
Reaction with Carbonyl: To the ylide solution, add the aldehyde or ketone dropwise at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction, for example, by adding water.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product by chromatography or recrystallization.
Photophysical Characterization Protocols
2.2.1. UV-Visible Absorption and Fluorescence Spectroscopy
These are fundamental techniques to determine the absorption and emission properties of the compounds.
Procedure:
-
Prepare dilute solutions of the bromo-substituted distyrylbenzene in a spectroscopic-grade solvent (e.g., cyclohexane, toluene, or dichloromethane).
-
Record the absorption spectrum using a UV-Vis spectrophotometer, identifying the wavelength of maximum absorption (λ_abs).
-
Using a spectrofluorometer, excite the sample at or near its λ_abs.
-
Record the emission spectrum to determine the wavelength of maximum emission (λ_em).
2.2.2. Fluorescence Quantum Yield (Φ_f) Determination (Absolute Method using an Integrating Sphere)
The absolute method provides a direct measurement of the quantum yield without the need for a standard.
Equipment:
-
Spectrofluorometer equipped with an integrating sphere.
-
Quartz cuvettes.
-
Spectroscopic-grade solvent.
-
Blank Measurement:
-
Place a cuvette containing only the pure solvent (the "blank") inside the integrating sphere.
-
Set the excitation wavelength and appropriate bandwidths.
-
Perform an emission scan over a range that includes the excitation wavelength and the expected emission region of the sample. This measures the scattered excitation light from the solvent and cuvette.
-
-
Sample Measurement:
-
Without changing any instrument settings, replace the blank cuvette with a cuvette containing a dilute solution of the bromo-substituted distyrylbenzene. The absorbance at the excitation wavelength should ideally be between 0.05 and 0.1 to minimize reabsorption effects.
-
Perform an identical emission scan. This measurement will show a reduced scatter peak (due to absorption by the sample) and the fluorescence emission from the sample.
-
-
Calculation:
-
The instrument's software uses the integrated areas of the scatter peak of the blank (L_a), the scatter peak of the sample (L_c), and the emission peak of the sample (E_c) to calculate the quantum yield using a formula similar to: Φ_f = E_c / (L_a - L_c)
-
The software will apply necessary corrections for the detector's wavelength-dependent sensitivity.
-
2.2.3. Excited-State Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.
Equipment:
-
Pulsed light source (e.g., picosecond laser or LED).
-
High-speed detector (e.g., photomultiplier tube - PMT).
-
TCSPC electronics.
Procedure:
-
The sample is excited by a high-repetition-rate pulsed light source.
-
The detector measures the arrival time of single emitted photons relative to the excitation pulse.
-
A histogram of photon arrival times is built up over many excitation-emission cycles.
-
This histogram represents the fluorescence decay profile, which is then fitted to an exponential decay function to extract the fluorescence lifetime (τ).
Visualizing Key Processes and Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow for characterizing these compounds and the photophysical principles governing their behavior.
Caption: General workflow from synthesis to photophysical analysis.
Caption: The heavy-atom effect enhances intersystem crossing (ISC).
References
- 1. RUA [rua.ua.es]
- 2. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Technical Guide: Solubility of (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene in DMSO
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This guide provides an in-depth overview of the solubility of (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene, a compound also known as K114, in Dimethyl Sulfoxide (DMSO). The document details quantitative solubility data, standardized experimental protocols for solubility determination, and the logical workflow for its application as a fluorescent probe.
Quantitative Solubility Data
(Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (this compound) is a potent, cell-permeable fluorescent probe utilized for the detection of amyloid fibrils. Its solubility in DMSO is a critical parameter for its use in various experimental settings, particularly in high-throughput screening and in vitro assays where stock solutions are required.
The quantitative solubility of this compound in DMSO has been determined and is summarized in the table below.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 100 mM | 39.33 mg/mL |
| Ethanol | 50 mM[1] | 19.66 mg/mL |
Molecular Weight of (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene: 393.27 g/mol .[1]
Experimental Protocols for Solubility Determination
The following protocols outline standardized methods for determining the solubility of a test compound such as (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene in DMSO. These methods are broadly applicable in drug discovery and development.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a known volume of DMSO in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Kinetic Solubility (High-Throughput Screening Method)
This method provides a rapid assessment of solubility from a DMSO stock solution, which is common in early drug discovery.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 100 mM).
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution with an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to create a range of final concentrations.
-
Precipitation Detection: Allow the plate to equilibrate for a set period (e.g., 2 hours). The point of precipitation can be detected by various methods:
-
Nephelometry: Measures the scattering of light caused by undissolved particles.
-
Direct UV Spectroscopy: Measures the absorbance of the solution after filtering out any precipitate.
-
Visual Inspection: Microscopic or macroscopic observation of turbidity or solid particles.
-
-
Solubility Determination: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Application Workflow: Amyloid Plaque Staining
(Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (this compound) is extensively used as a fluorescent probe for the specific detection of amyloid fibrils, which are pathological hallmarks of Alzheimer's disease.[1] The workflow for its use in staining amyloid plaques in brain tissue sections for fluorescence microscopy is outlined below.
Caption: Workflow for Amyloid Plaque Staining using this compound Probe.
This diagram illustrates the key steps from tissue preparation to the final analysis of amyloid plaques. A stock solution of this compound in DMSO is first diluted in a suitable buffer. The tissue sections are then incubated with this solution, allowing the probe to bind specifically to amyloid fibrils. After washing away the excess probe, the stained plaques can be visualized and quantified using fluorescence microscopy. The fluorescence of this compound is minimal in aqueous solutions but increases significantly upon binding to amyloid aggregates.[1]
References
Technical Whitepaper: (Trans,trans)-1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (BSB) - A Fluorescent Probe for Amyloid Plaque Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Trans,trans)-1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (BSB) is a styrylbenzene derivative that has emerged as a significant tool in neurodegenerative disease research, particularly Alzheimer's disease.[1][2] Structurally similar to Congo red, BSB is a cell-permeable fluorescent probe designed to bind with high affinity to the β-pleated sheet structures characteristic of amyloid fibrils.[2] This property allows for the sensitive and specific labeling of amyloid plaques, not only in post-mortem tissue but also in living animal models, making it an invaluable tool for preclinical studies.[1][3] Its ability to cross the blood-brain barrier further enhances its utility for in vivo imaging of amyloid deposition.[1] This guide provides an in-depth overview of BSB's properties, experimental protocols for its use, and a workflow for amyloid plaque detection.
Physicochemical and Binding Properties
The quantitative properties of BSB are summarized in the table below. This data is essential for its application in experimental settings, from preparing stock solutions to setting up fluorescence microscopy.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₇BrO₆ | [3] |
| Molecular Weight | 481.29 g/mol | [2] |
| Appearance | Yellow solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Excitation Wavelength (max) | 340 nm | [3] |
| Emission Wavelength (max) | 520 nm | [3] |
| Binding Affinity (Ki) | 400 nM (for intracellular β-amyloid aggregates) | [2][3][4] |
| CAS Number | Not publicly available |
Experimental Protocols
The following are detailed methodologies for the application of BSB in both in vitro and in vivo settings for the detection of amyloid plaques.
This protocol is adapted from methodologies used for staining brain sections from animal models of Alzheimer's disease.
Materials:
-
BSB stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Tween-20 (for wash buffer)
-
Unfixed, frozen coronal brain sections (30 µm) from an Alzheimer's disease mouse model or human post-mortem tissue
-
Fluorescence microscope
Procedure:
-
Preparation of Staining Solution: Prepare a 0.01% (w/v) BSB staining solution in an appropriate buffer (e.g., PBS with a small percentage of ethanol to aid solubility).
-
Tissue Section Preparation: Mount the frozen brain sections on glass slides.
-
Staining: Cover the tissue sections with the 0.01% BSB solution and incubate for 10-30 minutes at room temperature, protected from light.
-
Washing: Gently wash the sections multiple times with PBS containing 0.05% Tween-20 to remove unbound BSB and reduce background fluorescence.
-
Mounting: Coverslip the sections using an aqueous mounting medium.
-
Visualization: Image the stained sections using a fluorescence microscope with appropriate filter sets for BSB (Excitation ~340 nm, Emission ~520 nm). Amyloid plaques will appear as brightly fluorescent structures.
This protocol describes the systemic administration of BSB to live animal models for the visualization of amyloid plaques.
Materials:
-
BSB, sterile and suitable for injection
-
Physiological saline or PBS
-
Anesthetized Alzheimer's disease transgenic mouse model (e.g., Tg2576)
-
Two-photon microscope or other suitable in vivo imaging system
Procedure:
-
Preparation of BSB Injection Solution: Dissolve sterile BSB in physiological saline or PBS to the desired concentration.
-
Animal Preparation: Anesthetize the transgenic mouse and secure it on the microscope stage. If required, a cranial window can be surgically prepared for transcranial imaging.
-
BSB Administration: BSB can be administered via intravenous (i.v.) injection. The dosage will need to be optimized, but reports suggest that BSB effectively crosses the blood-brain barrier.[1]
-
Imaging: After a circulation time (e.g., 30 minutes to 18 hours, which may require optimization), imaging can be performed.[3] Use a two-photon microscope with an appropriate excitation wavelength to visualize the BSB-labeled plaques within the brain parenchyma.
-
Time-course Imaging: For longitudinal studies, imaging can be repeated at different time points to monitor plaque progression.
Workflow and Visualization
The general workflow for utilizing BSB in amyloid plaque research, from hypothesis to data analysis, is depicted below. This process highlights the key stages where BSB is employed for fluorescent labeling and subsequent imaging.
As BSB's primary mechanism is binding to amyloid fibrils rather than modulating a specific signaling pathway, a diagram illustrating its interaction at a molecular level would show BSB intercalating with the β-pleated sheet structure of aggregated amyloid-beta peptides. This binding event is what leads to the fluorescence signal detected during imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. BSB [(trans,trans)-1-Bromo-2.5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene] - 5 mg, 5 mg | Labscoop [labscoop.com]
- 4. BSB [(trans,trans)-1-Bromo-2.5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene] - 5 mg [eurogentec.com]
Fluorescent Stilbene Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Synthesis, Photophysical Properties, and Applications of Fluorescent Stilbene Derivatives in Cellular Imaging and Therapeutic Research.
Introduction
Stilbene derivatives, characterized by a 1,2-diphenylethylene core, have emerged as a versatile class of fluorescent molecules with significant applications in biomedical research and drug development. Their unique photophysical properties, including high fluorescence quantum yields and sensitivity to the microenvironment, make them powerful tools for visualizing and understanding complex biological processes. This technical guide provides a comprehensive literature review of fluorescent stilbene derivatives, focusing on their synthesis, photophysical characteristics, and diverse applications as fluorescent probes in cellular imaging and as potential therapeutic agents. We present a compilation of quantitative data, detailed experimental protocols for key methodologies, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Synthesis of Fluorescent Stilbene Derivatives
The synthesis of fluorescent stilbene derivatives often involves established organic chemistry reactions that allow for the introduction of various functional groups to tune their photophysical and biological properties. Common synthetic strategies include the Wittig reaction, Heck coupling, Suzuki coupling, and Sonogashira coupling.
One prevalent method for creating the stilbene backbone is the Wittig reaction , which involves the reaction of a phosphorus ylide with an aldehyde or ketone. For example, to synthesize trans-stilbene derivatives, a benzyltriphenylphosphonium halide can be reacted with a substituted benzaldehyde in the presence of a base.[1]
Another powerful tool is the Sonogashira coupling , a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This method is particularly useful for synthesizing stilbene derivatives with extended conjugation, which can shift their fluorescence to longer wavelengths. For instance, stilbene-BODIPY conjugates have been synthesized using Sonogashira coupling to create near-infrared emitting probes for imaging amyloid plaques.[2]
Photophysical Properties of Fluorescent Stilbene Derivatives
The fluorescence of stilbene derivatives is highly dependent on their molecular structure and the surrounding environment. Key photophysical parameters include the absorption and emission maxima (λ_abs and λ_em), molar extinction coefficient (ε), fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ). The extended π-conjugation of the stilbene core gives rise to strong absorption in the ultraviolet to visible region and subsequent fluorescence emission.
Substituents on the phenyl rings play a crucial role in modulating the photophysical properties. Electron-donating groups (e.g., -OH, -OR, -NR2) and electron-withdrawing groups (e.g., -NO2, -CN) can be strategically introduced to create donor-π-acceptor (D-π-A) systems. These systems often exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to large Stokes shifts and high sensitivity to solvent polarity. The fluorescence quantum yields of stilbene derivatives can vary significantly, with some exhibiting values close to unity, making them exceptionally bright probes.[3][4][5]
Below is a table summarizing the photophysical properties of selected fluorescent stilbene derivatives from the literature.
| Derivative | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Solvent | Reference |
| trans-Stilbene | 294 | 330, 342, 358 | 34,010 | 0.044 | Hexane | |
| 4,4′-Bis(2-benzoxazolyl)stilbene (BBS) | ~370 | ~430 | - | 0.86 | Toluene (dilute) | [5] |
| SBnAc | - | - | - | 0.93 | Toluene (dilute) | [5] |
| Anthracene-based 1,3,4-oxadiazole stilbene derivative 1 | - | 489-493 | - | 0.78-0.92 | Various | [4] |
| Anthracene-based 1,3,4-oxadiazole stilbene derivative 2 | - | 489-493 | - | 0.78-0.92 | Various | [4] |
| Methoxy-trans-stilbene analogs | - | - | - | 0.07–0.69 | Solid-state | [3] |
Experimental Protocols
General Protocol for Synthesis of a Stilbene Derivative via Wittig Reaction
This protocol describes the synthesis of trans-9-styrylanthracene from benzyltriphenylphosphonium chloride and 9-anthraldehyde as an example of a Wittig reaction.[6]
Materials:
-
Benzyltriphenylphosphonium chloride
-
9-Anthraldehyde
-
Dichloromethane (DCM)
-
50% Sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Dissolve benzyltriphenylphosphonium chloride and 9-anthraldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add 50% aqueous sodium hydroxide solution dropwise to the stirring reaction mixture. The reaction is a phase-transfer catalysis, so vigorous stirring is essential.
-
Allow the reaction to stir at room temperature for 30 minutes. The reaction progress can be monitored by a color change to bright orange.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer (DCM) from the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product contains the desired trans-9-styrylanthracene and triphenylphosphine oxide as a byproduct.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to isolate the pure trans-stilbene derivative.
General Protocol for Live-Cell Imaging with Fluorescent Stilbene Probes
This protocol provides a general guideline for staining and imaging live cells with a fluorescent stilbene derivative. Optimization of probe concentration and incubation time is crucial for each specific probe and cell line.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescent stilbene probe stock solution (e.g., in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber (maintaining 37°C and 5% CO2)
Procedure:
-
Prepare a working solution of the fluorescent stilbene probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for the optimized time (e.g., 15-60 minutes) in a cell culture incubator.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Add fresh, pre-warmed culture medium to the cells.
-
Immediately image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific stilbene derivative.
Applications of Fluorescent Stilbene Derivatives
Fluorescent stilbene derivatives have found widespread use in various areas of biological research due to their favorable photophysical properties and their ability to be chemically modified for specific targeting.
Imaging of Amyloid Plaques in Neurodegenerative Diseases
A significant application of fluorescent stilbene derivatives is in the detection and imaging of amyloid-β (Aβ) plaques, which are hallmarks of Alzheimer's disease. Stilbene-based probes, such as derivatives of Congo red and thioflavin T, exhibit a significant increase in fluorescence intensity and a blue shift in their emission spectrum upon binding to the β-sheet structures of amyloid fibrils. This property allows for the sensitive and specific visualization of Aβ plaques in brain tissue and in living organisms.[2]
Probes for Cellular Organelles
By incorporating specific targeting moieties, stilbene derivatives can be designed to accumulate in particular cellular organelles.
-
Mitochondria: Lipophilic cationic stilbene derivatives can be targeted to mitochondria due to the negative mitochondrial membrane potential. These probes are valuable for studying mitochondrial morphology, dynamics, and their role in cellular processes like apoptosis. A novel stilbene derivative has been reported as a dual-channel fluorescent probe for mitochondrial G-quadruplex DNA.[7]
-
Endoplasmic Reticulum (ER): Certain stilbene derivatives have been shown to localize in the endoplasmic reticulum, enabling the study of ER structure and function. For instance, some probes can be used for super-resolution imaging of the ER in living cells.[8][9]
Enzyme Activity Assays
Activatable fluorescent probes based on the stilbene scaffold can be designed to report on the activity of specific enzymes. These probes are typically non-fluorescent or weakly fluorescent until they are acted upon by a target enzyme, which cleaves a specific chemical group, leading to a "turn-on" of fluorescence. This approach allows for the real-time monitoring of enzyme activity in living cells and can be used for high-throughput screening of enzyme inhibitors.[10][11][]
Sensing of Reactive Oxygen Species (ROS)
Some stilbene derivatives are designed to be sensitive to reactive oxygen species (ROS), which are important signaling molecules but can also cause cellular damage at high concentrations. These probes can undergo oxidation by ROS, leading to a change in their fluorescence properties, thus enabling the detection and quantification of ROS in biological systems.[13][14]
Signaling Pathways and Experimental Workflows
Apoptosis Signaling Pathway
Fluorescent stilbene derivatives can be utilized to study various aspects of apoptosis, or programmed cell death. For example, probes targeted to mitochondria can monitor changes in mitochondrial membrane potential, an early event in the apoptotic cascade. Other stilbene-based probes can be designed to detect the activity of caspases, key enzymes that execute the apoptotic program.
Caption: Apoptosis signaling pathway with potential points of intervention for fluorescent stilbene probes.
Experimental Workflow for Screening Stilbene-Based Enzyme Inhibitors
The following diagram illustrates a typical workflow for screening a library of stilbene derivatives for their inhibitory activity against a specific enzyme using a fluorescence-based assay.
Caption: Workflow for high-throughput screening of stilbene-based enzyme inhibitors.
Conclusion
Fluorescent stilbene derivatives represent a powerful and versatile class of molecules for biological research and drug discovery. Their tunable photophysical properties, coupled with the ability to introduce various functional groups for specific targeting, have enabled their application in a wide range of cellular imaging and sensing applications. This technical guide has provided a comprehensive overview of the synthesis, photophysical characteristics, and key applications of these valuable probes. The detailed experimental protocols and visualizations of relevant biological pathways and workflows are intended to facilitate their adoption and further innovation in the field. As synthetic methodologies and imaging technologies continue to advance, the development of novel stilbene-based probes with enhanced brightness, photostability, and targeting specificity will undoubtedly open up new avenues for understanding the intricate workings of biological systems and for the development of next-generation diagnostics and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, fluorescence properties and theoretical calculations of novel stilbene derivatives based on 1,3,4-oxadiazole bearing anthracene core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. A stilbene derivative as dual-channel fluorescent probe for mitochondrial G-quadruplex DNA in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel fluorescent endoplasmic reticulum marker for super‐resolution imaging in live cells – ScienceOpen [scienceopen.com]
- 10. Activated molecular probes for enzyme recognition and detection [thno.org]
- 11. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitivity of activatable reactive oxygen species probes by fluorescence spectroelectrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactive Species-Activatable AIEgens for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene as a Fluorescent Dye: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent dye (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene, commonly known as K114. It details its photophysical properties, experimental protocols for its application in amyloid fibril detection, and a representative synthesis methodology. This document is intended to serve as a valuable resource for researchers in neurodegenerative diseases, cell biology, and high-throughput screening.
Core Properties and Characteristics
(Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (this compound) is a potent, amyloid fibril-specific fluorescent probe.[1] It is a hydrophobic, cell-permeable molecule that exhibits minimal fluorescence in aqueous solutions but fluoresces brightly upon binding to the beta-sheet structures characteristic of amyloid aggregates.[1] This property makes it an excellent tool for the detection and quantification of amyloid fibrils formed by proteins such as amyloid-β (Aβ), tau, and α-synuclein, which are hallmarks of several neurodegenerative diseases, including Alzheimer's disease.[1]
Photophysical and Chemical Data
The key photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₇BrO₂ | --INVALID-LINK-- |
| Molecular Weight | 393.27 g/mol | [1] |
| Excitation Maximum (λex) | 370 nm (at pH 8.5); 395 nm (at pH 10.5) | [1] |
| Emission Maximum (λem) | 450 nm (at pH 8.5); 520 nm (at pH 10.5) | [1] |
| EC₅₀ for Amyloid Fibril Detection | 20 - 30 nM | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [1] |
| Appearance | Yellow solid | --INVALID-LINK-- |
Experimental Protocols
Synthesis of (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (this compound)
Representative Horner-Wadsworth-Emmons Protocol for Stilbene Synthesis:
Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.
-
Phosphonate Preparation: The appropriate phosphonate is typically synthesized by the Arbuzov reaction, where a trialkyl phosphite is reacted with an alkyl halide.
-
Ylide Formation: The phosphonate is deprotonated using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) to form the phosphonate carbanion (ylide).
-
Olefination Reaction: The aldehyde (in this case, a protected 4-hydroxybenzaldehyde) is added to the solution of the ylide at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature or with gentle heating.
-
Work-up and Purification: Once the reaction is complete, it is typically quenched with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is then extracted into an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization.
-
Deprotection (if necessary): If protecting groups were used for the hydroxyl functionalities, a final deprotection step is required to yield the final product, this compound.
Staining of Amyloid Plaques in Brain Tissue using this compound
The following protocol is adapted from the methodologies described in the study by Stepanchuk et al. (2021) in ACS Chemical Neuroscience.[2]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (various concentrations for dehydration)
-
Xylene or a xylene substitute
-
Mounting medium
-
Paraffin-embedded brain tissue sections on microscope slides
-
Coplin jars or staining dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue filter cube)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes), and 50% (2 minutes).
-
Rinse with distilled water for 5 minutes.
-
-
Staining:
-
Prepare a fresh staining solution of this compound by diluting the stock solution in PBS to a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically.
-
Incubate the rehydrated tissue sections with the this compound staining solution for 10-30 minutes at room temperature in the dark.
-
-
Washing and Differentiation:
-
Briefly rinse the slides in PBS.
-
Differentiate the staining by washing the slides in 70% ethanol for 1-5 minutes. This step helps to reduce background fluorescence.
-
Rinse with distilled water.
-
-
Mounting:
-
Coverslip the slides using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the stained sections using a fluorescence microscope. Amyloid plaques will appear as brightly fluorescent structures against a darker background. The fluorescence emission of this compound is dependent on the local pH of the binding pocket within the amyloid structure.[2]
-
Visualizations
Logical Relationship of this compound Fluorescence
Caption: Mechanism of this compound fluorescence upon binding to amyloid fibrils.
Experimental Workflow for Amyloid Plaque Staining
Caption: Experimental workflow for staining amyloid plaques with this compound.
References
discovery and history of K114 compound development
Introduction: The compound K114, chemically identified as (trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene, represents a significant molecule in the study of neurodegenerative diseases, particularly Alzheimer's disease. Its development stems from a class of compounds known as styrylbenzene derivatives, which have been recognized for their ability to bind to amyloid plaques. Initially investigated as a potential positron emission tomography (PET) ligand for the in vivo imaging and detection of these plaques, subsequent research has unveiled its therapeutic potential.[1] this compound has demonstrated the ability to cross the blood-brain barrier and co-localize with amyloid plaques in animal models of Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical data associated with this compound, intended for researchers and professionals in the field of drug development.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of amyloid-beta (Aβ) peptide aggregation.[1] In Alzheimer's disease, the accumulation of Aβ peptides, specifically Aβ1-40 and Aβ1-42, into insoluble plaques is a key pathological hallmark. This compound has been shown to strongly block this aggregation process in vitro.[1][2]
Beyond its anti-aggregation properties, this compound also exhibits anti-inflammatory effects. The presence of amyloid plaques in the brain triggers a chronic inflammatory response, characterized by the activation of glial cells such as astrocytes. This compound has been observed to significantly inhibit this plaque-associated astrocytic activation, as measured by a reduction in Glial Fibrillary Acidic Protein (GFAP), a key biomarker for astrogliosis.[1][2]
Preclinical Data
The efficacy of this compound has been evaluated in both in vitro and in vivo models of Alzheimer's disease. The following tables summarize the key findings from these preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Model System | Key Finding | Reference |
| Amyloid-beta Aggregation | Brain tissue from AD/Tg mice | Strongly blocked the aggregation of Aβ peptide | [1][2] |
Table 2: In Vivo Efficacy of this compound in AD/Tg Mice
| Administration Route | Key Findings | Biomarker | Reference |
| Chronic daily oral administration | Significantly reduced deposits of amyloid plaques | Amyloid Plaques | [1][2] |
| Chronic daily oral administration | Significantly inhibited plaque-associated astrocytic activation | GFAP | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments that have been cited in the evaluation of this compound.
In Vitro Amyloid-beta Aggregation Assay
This protocol describes a method to assess the inhibitory effect of this compound on Aβ aggregation using a Thioflavin T (ThT) fluorescence assay.
-
Preparation of Aβ Peptides:
-
Synthesized Aβ1-42 peptides are dissolved in a suitable solvent, such as hexafluoroisopropanol, to ensure a monomeric state.
-
The solvent is evaporated, and the peptide film is stored at -20°C.
-
Immediately before the assay, the peptide film is resuspended in a buffer, such as PBS (phosphate-buffered saline), to the desired concentration (e.g., 10 µM).
-
-
Incubation with this compound:
-
A stock solution of this compound is prepared in DMSO.
-
The Aβ peptide solution is incubated with various concentrations of this compound or a vehicle control (DMSO) in a 96-well plate.
-
The plate is incubated at 37°C with continuous shaking to promote aggregation.
-
-
Thioflavin T Fluorescence Measurement:
-
At specified time points, a solution of Thioflavin T (e.g., 5 µM) is added to each well.
-
Fluorescence is measured using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
A decrease in ThT fluorescence in the presence of this compound indicates inhibition of Aβ fibril formation.[3]
-
In Vivo Administration in a Transgenic Mouse Model of Alzheimer's Disease
This protocol outlines the chronic oral administration of this compound to AD/Tg mice.
-
Animal Model:
-
APP/PS1 transgenic mice, which overexpress human amyloid precursor protein and presenilin-1 with mutations associated with familial Alzheimer's disease, are used. These mice develop age-dependent amyloid plaque pathology.
-
-
Compound Administration:
-
This compound is formulated for oral administration, for example, by suspension in a vehicle such as a solution of 0.5% carboxymethyl cellulose.
-
The compound is administered daily to the mice via oral gavage at a predetermined dose.
-
A control group of mice receives the vehicle only.
-
Treatment is typically carried out over a period of several months.
-
-
Endpoint Analysis:
-
One hemisphere of the brain is fixed in formalin for immunohistochemical analysis, while the other may be snap-frozen for biochemical assays.
GFAP Immunohistochemistry for Astrocytic Activation
This protocol describes the staining of brain tissue to assess the extent of astrocytic activation.
-
Tissue Preparation:
-
Formalin-fixed, paraffin-embedded brain tissue is sectioned using a microtome (e.g., at 5 µm thickness).
-
Sections are mounted on slides, deparaffinized in xylene, and rehydrated through a graded series of ethanol washes.[4]
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating (e.g., in a microwave or water bath).[5]
-
-
Immunostaining:
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Sections are blocked with a serum solution (e.g., normal goat serum) to prevent non-specific antibody binding.
-
The sections are incubated with a primary antibody against GFAP (e.g., a mouse monoclonal anti-GFAP).
-
After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.
-
The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Sections are counterstained with hematoxylin to visualize cell nuclei.
-
-
Quantification:
-
The stained sections are imaged using a microscope.
-
The extent of GFAP immunoreactivity (i.e., the area of brown staining) is quantified in specific brain regions (e.g., cortex and hippocampus) using image analysis software.
-
A reduction in the GFAP-positive area in this compound-treated mice compared to controls indicates a decrease in astrocytic activation.[4]
-
Signaling and Logic Pathways
The following diagrams illustrate the proposed mechanism of action of this compound and its impact on the pathology of Alzheimer's disease.
Caption: Logical workflow of this compound's inhibitory action on Aβ aggregation and neuroinflammation.
Caption: Plausible signaling pathway of amyloid-induced astrocyte activation and this compound's effect.
References
- 1. This compound inhibits A-beta aggregation and inflammation in vitro and in vivo in AD/Tg mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits A-beta aggregation and inflammation in vitro and in vivo in AD/Tg mice. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for In Vivo Amyloid Imaging Using (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (K114)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene, commonly known as K114, is a fluorescent dye analogous to Congo Red. It serves as a potent probe for the detection and quantification of amyloid fibrils, which are pathological hallmarks of Alzheimer's disease and other neurodegenerative disorders. This compound was initially developed as a potential positron emission tomography (PET) ligand for the in vivo detection of amyloid plaques.[1] This document provides detailed application notes and protocols for the use of this compound in in vivo amyloid imaging studies.
This compound exhibits high binding affinity to amyloid-β (Aβ) fibrils and has the crucial ability to cross the blood-brain barrier, enabling the visualization of amyloid plaques in the brains of transgenic animal models of Alzheimer's disease.[1] Its fluorescence is significantly enhanced upon binding to amyloid fibrils, providing a strong signal for imaging applications.[1]
Physicochemical and Binding Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₇BrO₂ | R&D Systems |
| Molecular Weight | 393.27 g/mol | R&D Systems |
| Binding Affinity (EC₅₀) | 20 - 30 nM (for Aβ fibrils) | Tocris Bioscience |
| Fluorescence Ex/Em (pH 8.5) | 370 nm / 450 nm | Tocris Bioscience |
| Fluorescence Ex/Em (pH 10.5) | 395 nm / 520 nm | Tocris Bioscience |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | R&D Systems |
Experimental Protocols
I. In Vitro Fluorescent Staining of Amyloid Plaques in Brain Tissue
This protocol describes the use of this compound for the fluorescent labeling of amyloid plaques in post-mortem brain tissue sections from animal models or human subjects.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (50%, 70%, and 100%)
-
Xylene
-
Mounting medium
-
Microscope slides with brain tissue sections (5-10 µm thickness)
-
Coplin jars
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, 70%, and 50% ethanol for 3 minutes each.
-
Rinse with distilled water for 5 minutes.
-
-
Staining:
-
Prepare a fresh staining solution of 1 µM this compound in 50% ethanol/50% PBS.
-
Incubate the slides in the this compound staining solution for 10 minutes at room temperature in the dark.
-
-
Differentiation and Dehydration:
-
Briefly rinse the slides in 50% ethanol.
-
Dehydrate the sections through sequential immersion in 70%, 95%, and 100% ethanol for 3 minutes each.
-
Clear the slides in xylene for 2 x 5 minutes.
-
-
Mounting and Imaging:
-
Apply a coverslip with an appropriate mounting medium.
-
Visualize the stained amyloid plaques using a fluorescence microscope with excitation and emission wavelengths suitable for this compound (e.g., Ex/Em ~370/450 nm).
-
In Vitro Staining Workflow
II. In Vivo Two-Photon Imaging of Amyloid Plaques in a Transgenic Mouse Model
This protocol outlines a general procedure for the in vivo imaging of amyloid plaques using this compound in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).
Materials:
-
This compound
-
DMSO
-
Saline (sterile, pyrogen-free)
-
Anesthetic (e.g., isoflurane)
-
Transgenic mouse model of Alzheimer's disease with a cranial window
-
Two-photon microscope equipped with a Ti:sapphire laser
Procedure:
-
Preparation of this compound Solution for Injection:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL).
-
For injection, dilute the stock solution in sterile saline to a final concentration of 1 mg/mL. The final solution should contain no more than 10% DMSO.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Secure the mouse on the microscope stage using a head-holder.
-
Maintain the body temperature of the mouse at 37°C using a heating pad.
-
-
This compound Administration:
-
Administer the prepared this compound solution via intravenous (tail vein) injection at a dose of 5-10 mg/kg.
-
-
Two-Photon Imaging:
-
Allow 30-60 minutes for the probe to distribute and for unbound probe to clear from the brain.
-
Perform imaging using a two-photon microscope. Set the excitation wavelength to approximately 740 nm (two-photon excitation of this compound).
-
Collect fluorescence emission in the range of 400-500 nm.
-
Acquire z-stacks of images to visualize amyloid plaques in three dimensions.
-
In Vivo Imaging Workflow
III. Proposed Protocol for Radiosynthesis and In Vivo PET Imaging of a [¹¹C]-Labeled this compound Derivative
A. Proposed Radiosynthesis of [¹¹C]methyl-K114:
This hypothetical synthesis involves the O-methylation of one of the hydroxyl groups of this compound using [¹¹C]methyl triflate.
Precursor: (Trans,trans)-1-bromo-2-(4-hydroxystyryl)-5-(4-methoxystyryl)benzene (a mono-methylated precursor of this compound).
Materials:
-
[¹¹C]CO₂ produced from a cyclotron
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Methyl iodide or methyl triflate
-
(Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (this compound) as a reference standard
-
Automated radiochemistry synthesis module
-
HPLC system for purification and analysis
Procedure:
-
Production of [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₄ by reduction.
-
React [¹¹C]CH₄ with iodine or convert to [¹¹C]methyl triflate using standard radiochemical methods.
-
-
Radiolabeling Reaction:
-
Trap the [¹¹C]methyl iodide or [¹¹C]methyl triflate in a reaction vessel containing the precursor dissolved in a suitable solvent (e.g., DMF or acetone) and a base (e.g., NaOH or K₂CO₃).
-
Heat the reaction mixture at an optimized temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes).
-
-
Purification:
-
Purify the crude reaction mixture using semi-preparative HPLC to isolate the [¹¹C]methyl-K114 from the unreacted precursor and other byproducts.
-
-
Formulation:
-
Evaporate the HPLC solvent and reformulate the purified radiotracer in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Perform quality control tests for radiochemical purity, specific activity, and sterility.
-
Proposed Radiosynthesis Workflow
B. In Vivo PET Imaging Protocol:
Animal Model: Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).
Procedure:
-
Animal Preparation:
-
Fast the animal for 4-6 hours before the scan.
-
Anesthetize the mouse with isoflurane.
-
Place a catheter in the tail vein for radiotracer injection.
-
Position the animal in the PET scanner.
-
-
Radiotracer Injection and PET Scan:
-
Inject a bolus of the formulated [¹¹C]methyl-K114 (typically 3.7-7.4 MBq) intravenously.
-
Acquire dynamic PET data for 60-90 minutes post-injection.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using appropriate algorithms (e.g., OSEM3D).
-
Co-register the PET images with a CT or MRI scan for anatomical reference.
-
Analyze the time-activity curves in different brain regions of interest (e.g., cortex, hippocampus, cerebellum).
-
Calculate standardized uptake values (SUV) or distribution volume ratios (DVR) to quantify radiotracer uptake and binding.
-
Biodistribution Data of Structurally Related Stilbene-Based Amyloid PET Tracers
While specific biodistribution data for a radiolabeled this compound derivative is not available, the following table presents data for other stilbene-based amyloid PET tracers in normal mice to provide an indication of expected brain uptake and clearance.
| Radiotracer | Brain Uptake at 2 min (%ID/g) | Brain Uptake at 60 min (%ID/g) | Brain₂ₘᵢₙ/Brain₆₀ₘᵢₙ Ratio |
| [¹⁸F]Stilbene Derivative 1 | 5.55 | 0.72 | 7.7 |
| [¹⁸F]Stilbene Derivative 2 | 9.75 | 0.72 | 13.5 |
| [¹¹C]SB-13 | ~4.0 | ~0.5 | ~8.0 |
Data adapted from published literature on stilbene derivatives for amyloid imaging.
Concluding Remarks
(Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (this compound) is a valuable tool for the study of amyloid pathology. Its fluorescent properties make it well-suited for in vitro and in vivo microscopic imaging of amyloid plaques. While its development as a PET imaging agent has been suggested, detailed protocols for its radiosynthesis and clinical application are not yet established. The proposed protocols herein provide a framework for researchers to utilize this compound in their studies and to explore the development of radiolabeled derivatives for non-invasive in vivo imaging of amyloidosis. As with any imaging agent, careful optimization of protocols and validation of results are essential for obtaining reliable and reproducible data.
References
Application Notes and Protocols for Intracellular Beta-Amyloid Staining with BSB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease is characterized by the accumulation of beta-amyloid (Aβ) peptides, which aggregate into oligomers and fibrils, leading to the formation of plaques in the brain. While extracellular plaques are a hallmark of the disease, there is growing evidence for the pathological significance of intracellular Aβ aggregates.[1][2] The fluorescent probe (trans,trans)-1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (BSB), a derivative of Congo red, is a valuable tool for the detection of these β-sheet-rich amyloid structures.[3][4] Upon binding to Aβ aggregates, BSB exhibits enhanced fluorescence, making it suitable for imaging and quantification.[3][5] These application notes provide a detailed protocol for the fluorescent labeling of intracellular beta-amyloid aggregates in cultured cells using BSB.
Data Summary
The following table summarizes key quantitative parameters for the use of BSB in staining beta-amyloid aggregates, derived from empirical studies. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions, and therefore should be optimized for each specific application.[6][7]
| Parameter | Value | Source |
| BSB Stock Solution | 1-10 mM in DMSO | [3] |
| Working Concentration Range | 50 nM - 1 µM | [3] |
| Optimal Staining Concentration | ~100 - 300 nM (fluorescence saturation on plaques) | [3] |
| Excitation Wavelength (max) | ~390 nm (bound to Aβ) | N/A |
| Emission Wavelength (max) | ~530 nm (bound to Aβ) | [3] |
| Incubation Time | 30 - 60 minutes at room temperature | N/A |
| Fixative | 4% Paraformaldehyde in PBS | N/A |
| Permeabilization Agent | 0.1-0.25% Triton X-100 in PBS | N/A |
Experimental Protocol
This protocol details the steps for labeling intracellular beta-amyloid aggregates with BSB in cultured mammalian cells.
Materials
-
(trans,trans)-1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (BSB)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1-0.25% Triton X-100 in PBS
-
Mounting medium with DAPI (optional)
-
Glass coverslips
-
Cultured cells expressing or treated with beta-amyloid
Procedure
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a multi-well plate at an appropriate density to achieve 60-80% confluency at the time of staining.
-
Induce or treat cells to promote the formation of intracellular beta-amyloid aggregates. This may involve transfection with Aβ-expressing constructs or treatment with pre-aggregated Aβ peptides.
-
Include appropriate positive and negative control wells.
-
-
Fixation:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing BSB to access intracellular compartments.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
BSB Staining:
-
Prepare a fresh working solution of BSB in PBS from a DMSO stock. For initial optimization, a concentration of 100-300 nM is recommended.[3]
-
Incubate the permeabilized cells with the BSB working solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting and Imaging:
-
If desired, counterstain nuclei with a DAPI-containing mounting medium.
-
Mount the coverslips onto glass slides.
-
Image the cells using a fluorescence microscope with appropriate filter sets for BSB (Excitation ~390 nm, Emission ~530 nm).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the amyloidogenic pathway leading to the formation of intracellular Aβ aggregates and the experimental workflow for their detection using BSB.
Caption: Amyloidogenic processing of APP leading to intracellular Aβ aggregates.
Caption: Experimental workflow for BSB staining of intracellular Aβ.
References
- 1. Intracellular accumulation of aggregated pyroglutamate amyloid beta: convergence of aging and Aβ pathology at the lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid Staining FSB solution Dojindo [dojindo.com]
- 5. Spectral photokinetic conversion of the fluorescent probes BSB and K114 for improved detection of amyloid assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Application of Fluorescent Probes in Alzheimer's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). Fluorescent probes have become indispensable tools in AD research, enabling the visualization and quantification of these pathological hallmarks and other associated biomarkers in vitro and in vivo. Their high sensitivity, specificity, and versatility make them ideal for elucidating disease mechanisms, identifying novel therapeutic targets, and screening potential drug candidates. This document provides detailed application notes and protocols for the use of various fluorescent probes in AD research.
I. Fluorescent Probes for Amyloid-β Plaques
A variety of fluorescent probes have been developed to target Aβ aggregates, ranging from small molecules that bind to the β-sheet structures to larger antibody-based probes. These probes are crucial for visualizing plaque morphology, quantifying plaque burden, and studying the dynamics of plaque formation.
Quantitative Data for Aβ Probes
| Probe | Target | K_d / K_i (nM) | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ) | Key Features & Applications |
| Thioflavin T | Fibrillar Aβ | ~200 - 2000 | 450 | 482 | ~0.4 (bound)[1][2] | Gold standard for in vitro Aβ fibril detection; high fluorescence enhancement upon binding. |
| Methoxy-X04 | Fibrillar Aβ | 26.8[1][2][3] | 370 | 452 | N/A | Blood-brain barrier (BBB) penetrant; suitable for in vivo two-photon imaging of dense-core plaques.[2] |
| CRANAD-2 | Aβ Aggregates | N/A | ~550 | ~650 | N/A | Near-infrared (NIR) probe; suitable for in vivo imaging with deeper tissue penetration. |
| BODIPY-based Probes (e.g., BAP-1) | Aβ Aggregates | 28 - 320[3][4] | Varies (NIR) | Varies (NIR) | Generally high | High molar extinction coefficients and photostability; tunable properties for in vivo applications.[3] |
| 3-NCarbCN | Aβ Fibrils | 59 | N/A | N/A | N/A | Turn-on fluorescence response to early Aβ aggregation states.[5] |
II. Fluorescent Probes for Tau Tangles
Visualizing tau pathology is critical for understanding disease progression. While many tau probes are developed for Positron Emission Tomography (PET), several fluorescent probes are available for preclinical research.
Quantitative Data for Tau Probes
| Probe | Target | K_d / K_i (nM) | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ) | Key Features & Applications |
| [18F]PI-2620 | Aggregated Tau | High Affinity | N/A (PET) | N/A (PET) | N/A | High affinity for both 3R/4R and 4R tau isoforms.[6] |
| PBB3 | Aggregated Tau & α-synuclein | N/A | N/A | N/A | N/A | Binds to a wide range of tau pathologies; also shows some affinity for α-synuclein. |
| BMP-7 | Soluble Aggregated Tau | N/A | N/A | N/A | N/A | Enhanced selectivity for soluble tau aggregates.[7] |
III. Fluorescent Probes for AD-Related Enzymes and Reactive Oxygen Species (ROS)
Beyond Aβ and tau, other biomarkers such as specific enzymes and reactive oxygen species (ROS) are implicated in AD pathogenesis. Activity-based and responsive fluorescent probes are valuable for studying these dynamic processes.
Quantitative Data for Enzyme and ROS Probes
| Probe | Target | K_d / K_i | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ) | Key Features & Applications |
| A5 | ALDH2 Activity | N/A | ~390 | ~494 | High (product) | Fluorogenic substrate with high isoform selectivity for aldehyde dehydrogenase 2.[8] |
| MAO-B Probes | MAO-B Activity | Varies | Varies | Varies | Varies | Enable detection of monoamine oxidase B activity, which is elevated in AD. |
| CM-H2DCFDA | General ROS | N/A | ~495 | ~527 | N/A | General indicator for cellular reactive oxygen species.[5][9][10] |
IV. Experimental Protocols
Protocol 1: In Vitro Staining of Aβ Plaques with Thioflavin T
This protocol describes the staining of Aβ plaques in fixed brain sections from an AD mouse model.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections (10-20 µm thick) from an AD mouse model.
-
Thioflavin T (ThT) solution (1% w/v in 50% ethanol).
-
Ethanol (100%, 95%, 80%, 70%, 50%).
-
Distilled water.
-
Mounting medium.
-
Coplin jars.
-
Fluorescence microscope with appropriate filters (Excitation: ~450 nm, Emission: ~485 nm).
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Staining:
-
Incubate the slides in the 1% Thioflavin T solution for 8-10 minutes in the dark.
-
-
Differentiation:
-
Rinse the slides in 80% ethanol (2 x 2 minutes).
-
Rinse in 95% ethanol (2 minutes).
-
-
Washing:
-
Wash the slides thoroughly with distilled water (3 x 2 minutes).
-
-
Mounting:
-
Coverslip the sections using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the stained plaques using a fluorescence microscope. Aβ plaques will appear bright green.
-
Protocol 2: In Vivo Two-Photon Imaging of Aβ Plaques with Methoxy-X04
This protocol outlines the procedure for in vivo imaging of Aβ plaques in a live AD mouse model using two-photon microscopy.
Materials:
-
AD transgenic mouse (e.g., 5XFAD).
-
Methoxy-X04.
-
Sterile saline.
-
Anesthesia (e.g., isoflurane).
-
Surgical tools for craniotomy.
-
Dental cement.
-
Two-photon microscope with a Ti:Sapphire laser.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., cortex or hippocampus).
-
Implant a glass coverslip over the exposed brain and secure it with dental cement to create a cranial window.
-
Allow the animal to recover for at least one week.
-
-
Probe Administration:
-
Prepare a solution of Methoxy-X04 in a suitable vehicle (e.g., saline with DMSO and propylene glycol).
-
Administer Methoxy-X04 via intraperitoneal (i.p.) injection (typically 5-10 mg/kg).
-
-
Imaging:
-
Anesthetize the mouse and fix its head under the two-photon microscope objective.
-
Use a Ti:Sapphire laser tuned to approximately 740-760 nm for two-photon excitation of Methoxy-X04.
-
Collect the fluorescence emission using a bandpass filter centered around 450 nm.
-
Acquire z-stacks to visualize the three-dimensional structure of the Aβ plaques.
-
Experimental workflow for in vivo imaging.
Protocol 3: Activity-Based Sensing of ALDH2 in Cell Lysates
This protocol details the use of a fluorogenic probe, A5, to measure the activity of aldehyde dehydrogenase 2 (ALDH2) in cell lysates.
Materials:
-
Cell culture of interest (e.g., neuronal cells).
-
Lysis buffer.
-
Fluorogenic probe A5.
-
NAD+.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Cell Lysis:
-
Harvest cells and lyse them in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Preparation:
-
In a 96-well black microplate, add the cell lysate to each well.
-
Add NAD+ to a final concentration of 2.5 mM.
-
-
Reaction Initiation:
-
Add the fluorogenic probe A5 to each well to a final concentration of 10 µM to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~390 nm and an emission wavelength of ~494 nm over time.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence, which is proportional to the ALDH2 activity in the sample.
-
Protocol 4: Detection of Intracellular ROS with CM-H2DCFDA
This protocol describes the detection of general reactive oxygen species (ROS) in cultured cells using the fluorescent probe CM-H2DCFDA.
Materials:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells).
-
CM-H2DCFDA probe.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate or coverslips) and allow them to adhere overnight.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells with warm PBS.
-
Incubate the cells with 5-10 µM CM-H2DCFDA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells twice with warm PBS to remove excess probe.
-
-
Induction of Oxidative Stress (Optional):
-
Treat the cells with a known ROS inducer (e.g., H₂O₂) as a positive control.
-
-
Imaging/Analysis:
-
Immediately analyze the cells using a fluorescence microscope (Ex/Em: ~495/527 nm) or a flow cytometer. An increase in green fluorescence indicates an increase in intracellular ROS levels.
-
V. Signaling Pathways and Drug Screening Workflow
Alzheimer's Disease Pathological Cascade
AD pathological cascade.
High-Throughput Screening Workflow for AD Therapeutics
Drug screening workflow.
Conclusion
Fluorescent probes are powerful and versatile tools that have significantly advanced our understanding of Alzheimer's disease. The ability to visualize and quantify key pathological and biochemical events in real-time provides invaluable insights into disease mechanisms and facilitates the development of novel diagnostics and therapeutics. The protocols and data presented here offer a practical guide for researchers to effectively utilize fluorescent probes in their AD-related studies. As probe development continues to evolve, with an emphasis on improved specificity, brightness, and in vivo applicability, the future of AD research holds great promise for further breakthroughs.
References
- 1. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Near‐Infrared Bodipy‐Based Molecular Rotors for β‐Amyloid Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. fluorescence-and-autoradiographic-evaluation-of-tau-pet-ligand-pbb3-to-synuclein-pathology - Ask this paper | Bohrium [bohrium.com]
- 7. CM-H2DCFDA (General Oxidative Stress Indicator) 20 x 50 μg | Buy Online | Invitrogen™ [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Invitrogen™ CM-H2DCFDA (General Oxidative Stress Indicator) | Fisher Scientific [fishersci.ca]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Antemortem Diagnostic Tools in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of Alzheimer's disease (AD) in animal models is a cornerstone of preclinical research, providing critical insights into disease mechanisms and a platform for testing novel therapeutics. A significant challenge in this field is the ability to assess the progression of AD-like pathology and cognitive decline in living animals. Antemortem diagnostic tools are therefore indispensable for longitudinal studies, allowing for the repeated assessment of individual animals over time. This document provides detailed application notes and protocols for key antemortem diagnostic techniques used in animal models of AD, including in vivo imaging, biomarker analysis, and behavioral testing.
In Vivo Imaging Techniques
In vivo imaging allows for the non-invasive visualization and quantification of pathological hallmarks of AD within the brains of living animal models. Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are among the most powerful and widely used imaging modalities in this context.[1][2][3]
Positron Emission Tomography (PET)
PET imaging is a highly sensitive technique that utilizes radiotracers to visualize and quantify specific molecular targets in the brain, such as amyloid-β (Aβ) plaques, tau tangles, and neuroinflammation.[4][5] It is a valuable tool for longitudinal studies to monitor disease progression and the effects of therapeutic interventions.[4][5]
| Animal Model | Tracer | Target | Age of Animals | Key Findings | Reference |
| APP23 | [11C]PIB | Aβ plaques | 17, 20, 26 months | Positive PIB binding, indicating successful detection of amyloid deposition.[4] | Maeda S. et al., 2007 |
| APP23 | [18F]GE180 | TSPO (neuroinflammation) | 17, 20, 26 months | [18F]GE-180 binding plateaued in the frontal cortex and hippocampus in the early stages, while amyloidosis increased in later stages.[4] | Lopez-Picon et al., 2018 |
| tg-ArcSwe | [124I]mAb158 | Soluble Aβ | Not Specified | Increased SUVR of 2.2–3.5 in AD mice brains compared to wild-type.[4] | Sehlin et al., 2016 |
| 5XFAD | 18F-FDG | Glucose Metabolism | Not Specified | Contradictory findings in cerebral FDG uptake have been reported, highlighting methodological sensitivity.[6][7] | Various |
| 5XFAD | 18F-Florbetaben | Aβ plaques | Not Specified | Useful tool for in vivo detection of cerebral AD pathologies.[7] | Various |
This protocol is a general guideline and may require optimization based on the specific animal model, tracer, and imaging system.
-
Animal Preparation:
-
Fast the animal overnight to reduce background signal, especially for FDG-PET.[7]
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). Maintain the animal's body temperature using a heating pad.
-
-
Tracer Administration:
-
The radiotracer (e.g., 11.46–20.53 MBq of 18F-FDG or an appropriate dose of an amyloid tracer) is typically injected intravenously via the tail vein.[7]
-
-
Uptake Period:
-
Allow for an uptake period, during which the animal may be awake or anesthetized, depending on the tracer and protocol. For 18F-FDG, a 45-minute uptake period is common.[7]
-
-
Image Acquisition:
-
Image Analysis:
-
Reconstruct the PET images.
-
Co-register the PET images with an anatomical reference, such as an MRI or a brain atlas.
-
Perform quantitative analysis, such as calculating the Standardized Uptake Value Ratio (SUVR), by defining regions of interest (ROIs).
-
Caption: A generalized workflow for conducting a PET imaging study in an animal model.
Magnetic Resonance Imaging (MRI)
MRI is a versatile imaging modality that provides high-resolution anatomical and functional information about the brain without the use of ionizing radiation.[2][3] In the context of AD animal models, MRI can be used to assess brain atrophy, white matter integrity, cerebral blood flow, and functional connectivity.[2][3][8]
| Animal Model | MRI Technique | Key Findings | Reference |
| APP/PS1 | microMRI with passive staining | Amyloid plaques appeared as hypo-intense spots.[9] | Dhenain et al., 2006 |
| Tau model | Diffusion Tensor Imaging (DTI) | Showed sensitivity to changes in white matter regions.[10] | |
| Tau model | Quantitative Susceptibility Mapping (QSM) | May provide a non-invasive method for measuring increased iron concentration.[10] | |
| 5xFAD | Proton spectroscopy (1H-MRS) | Decreased N-acetyl aspartate (NAA) and Gamma Aminobutyric Acid (GABA), and increased myo-inositol (Myo) in the hippocampus.[8] | |
| APPswe & 3xTg | Manganese-Enhanced MRI (MEMRI) | Detected impaired axon transport in the olfactory system prior to Aβ plaque formation.[3] |
This protocol provides a general framework for acquiring and analyzing structural MRI data to assess brain atrophy.
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane) and monitor vital signs.
-
Secure the animal in a stereotaxic frame to minimize motion artifacts.
-
Maintain body temperature throughout the experiment.
-
-
Image Acquisition:
-
Use a high-field MRI scanner designed for small animals.
-
Acquire high-resolution T1-weighted or T2-weighted anatomical images. The specific pulse sequence and parameters will depend on the scanner and research question.
-
-
Image Analysis:
-
Pre-process the images to correct for noise and artifacts.
-
Perform volumetric analysis of specific brain regions (e.g., hippocampus, cortex) using manual segmentation or automated software packages.
-
Longitudinal analysis can be performed by comparing volumetric measurements at different time points.
-
Caption: Overview of MRI techniques applied in Alzheimer's disease animal model research.
Biomarker Analysis
The analysis of biomarkers in cerebrospinal fluid (CSF) and plasma provides a less invasive alternative to brain imaging for monitoring the molecular pathology of AD.
Cerebrospinal Fluid (CSF) and Plasma Biomarkers
Key biomarkers for AD include Aβ40, Aβ42, and various forms of phosphorylated tau (p-tau).[11]
| Animal Model | Fluid | Biomarker | Key Findings | Reference |
| Aged Canines | CSF | Aβ42, oAβ | Levels decreased with age and inversely correlated with plaque load.[11] | |
| Aged Canines with MCI | Plasma | Aβ42 | Levels were increased compared to unimpaired or severely impaired dogs.[11] |
This protocol describes a method for collecting CSF from the cisterna magna of a mouse.[12]
-
Animal Preparation:
-
Anesthetize the mouse.
-
Place the mouse in a stereotaxic frame with its head flexed downwards to expose the cisterna magna.
-
-
Surgical Procedure:
-
Make a small incision in the skin over the back of the neck to expose the underlying muscles.
-
Carefully dissect the muscles to reveal the cisterna magna, a fluid-filled space at the base of the brain.
-
-
CSF Collection:
-
Using a fine glass capillary or a Hamilton syringe with a beveled needle, carefully puncture the membrane of the cisterna magna.
-
CSF will flow into the capillary or syringe via capillary action or gentle aspiration.
-
Collect the desired volume of CSF (typically 5-15 µL).
-
-
Post-Procedure:
-
Suture the incision.
-
Allow the animal to recover in a warm environment.
-
This is a general protocol for a sandwich ELISA, a common method for quantifying Aβ and tau in biological samples.[13][14][15]
-
Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for the target protein (e.g., anti-Aβ or anti-tau antibody) and incubate.[14]
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer.[14]
-
-
Sample Incubation:
-
Add diluted samples (CSF or plasma) and standards to the wells and incubate.[16]
-
-
Detection Antibody:
-
Wash the plate and add a detection antibody that is also specific for the target protein but binds to a different epitope. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP).[15]
-
-
Substrate and Measurement:
-
Wash the plate and add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a plate reader.
-
The concentration of the target protein in the samples is determined by comparing their absorbance to the standard curve.
-
Caption: The processing of Amyloid Precursor Protein (APP) via non-amyloidogenic and amyloidogenic pathways.
Behavioral Testing
Behavioral tests are crucial for assessing cognitive function, anxiety, and other behavioral changes in animal models of AD.
Morris Water Maze (MWM)
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.[17][18]
| Parameter | Description | Typical Finding in AD Models |
| Escape Latency | Time taken to find the hidden platform. | Increased |
| Path Length | The distance traveled to find the platform. | Increased |
| Time in Target Quadrant | Time spent in the quadrant where the platform was located during the probe trial. | Decreased |
| Platform Crossings | Number of times the animal crosses the former platform location during the probe trial. | Decreased |
-
Apparatus:
-
Acquisition Phase (Training):
-
The animal is placed in the water at different starting locations and must find the hidden platform.
-
This is typically repeated for several trials per day over several days.
-
-
Probe Trial (Memory Test):
-
The platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds).[17]
-
The swim path is tracked by a video camera and analysis software.
-
-
Data Analysis:
-
Analyze escape latency, path length, time spent in the target quadrant, and platform crossings.
-
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior, which can be altered in some AD animal models.[19][20][21]
| Parameter | Description | Typical Finding Indicating Increased Anxiety |
| Time in Open Arms | Amount of time spent in the open, unprotected arms of the maze. | Decreased |
| Open Arm Entries | Number of entries into the open arms. | Decreased |
| Time in Closed Arms | Amount of time spent in the enclosed, protected arms of the maze. | Increased |
| Closed Arm Entries | Number of entries into the closed arms. | Increased |
-
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[22]
-
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).[22]
-
Record the animal's behavior using a video camera.
-
-
Data Analysis:
-
Analyze the time spent in and the number of entries into the open and closed arms.[22]
-
Caption: A sample workflow for a battery of behavioral tests, progressing from less to more stressful tasks.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | PET Imaging in Animal Models of Alzheimer’s Disease [frontiersin.org]
- 5. PET Imaging in Preclinical Anti-Aβ Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 18F-FDG-PET in Mouse Models of Alzheimer's Disease [frontiersin.org]
- 7. Frontiers | In vivo Imaging With 18F-FDG- and 18F-Florbetaben-PET/MRI Detects Pathological Changes in the Brain of the Commonly Used 5XFAD Mouse Model of Alzheimer's Disease [frontiersin.org]
- 8. Neuroimaging of Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Passive staining: a novel ex vivo MRI protocol to detect amyloid deposits in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of magnetic resonance imaging techniques for mouse models of Alzheimer's Disease - UCL Discovery [discovery.ucl.ac.uk]
- 11. Alzheimer’s disease biomarkers in animal models: closing the translational gap - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doaj.org [doaj.org]
- 13. 2.7. Enzyme-Linked Immunosorbent Assay (ELISA) [bio-protocol.org]
- 14. Sensitive quantitative assays for tau and phospho-tau in transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurobiology ELISA Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. m.youtube.com [m.youtube.com]
- 18. google.com [google.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]
Application Notes and Protocols for the Synthesis of Stilbene Derivatives via the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of stilbene derivatives using the Wittig reaction. Stilbenoids are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The Wittig reaction is a powerful and versatile tool for the stereoselective synthesis of the characteristic stilbene backbone.
Introduction to the Wittig Reaction for Stilbene Synthesis
The Wittig reaction is a chemical reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to afford an alkene and a phosphine oxide.[1][2] For the synthesis of stilbene derivatives, a benzyltriphenylphosphonium salt is typically deprotonated to form the corresponding ylide, which then reacts with a substituted benzaldehyde. The general scheme is depicted below:
Step 1: Formation of the Phosphonium Salt A benzyl halide is reacted with triphenylphosphine to yield a benzyltriphenylphosphonium salt. This is a standard SN2 reaction.[3]
Step 2: Formation of the Ylide The phosphonium salt is treated with a strong base to deprotonate the carbon adjacent to the phosphorus, forming the phosphorus ylide.
Step 3: Reaction with an Aldehyde The ylide reacts with a substituted benzaldehyde through a betaine or oxaphosphetane intermediate, which then collapses to form the stilbene and triphenylphosphine oxide.[4]
Factors Influencing Yield and Stereoselectivity
The success of the Wittig reaction for stilbene synthesis is dependent on several factors that influence both the yield and the E/Z stereoselectivity of the resulting alkene.
-
Ylide Stability: The nature of the substituents on the ylide is a primary determinant of stereoselectivity.
-
Non-stabilized Ylides: Ylides bearing electron-donating groups (e.g., alkyl groups) are considered non-stabilized and typically favor the formation of (Z)-alkenes under salt-free conditions.[2]
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., carbonyl, cyano) are stabilized by resonance and generally lead to the formation of the thermodynamically more stable (E)-alkene.[2] Most benzyl-derived ylides are considered semi-stabilized and can give mixtures of E and Z isomers, often favoring the E isomer.
-
-
Reaction Conditions:
-
Base: The choice of base can influence the reaction. Strong bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium methoxide (NaOMe) are commonly used. For two-phase systems, concentrated sodium hydroxide (NaOH) is often employed.[5][6]
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) are frequently used.[7][8] Aqueous Wittig reactions have also been developed as a greener alternative.[9]
-
Temperature: Reactions are often initiated at 0°C during ylide formation and then brought to room temperature or heated to drive the reaction to completion.[7]
-
Stirring: In biphasic reactions (e.g., DCM/water), vigorous stirring is crucial to ensure efficient mixing and reaction between the reagents in different phases, which can otherwise lead to low yields.[5]
-
-
Substituent Effects: The electronic nature of the substituents on both the benzaldehyde and the benzylphosphonium salt can impact the reactivity and stereochemical outcome. Electron-withdrawing groups on the benzaldehyde can enhance its electrophilicity and reactivity.
Quantitative Data Summary
The following tables summarize representative yields and E/Z ratios for the synthesis of various stilbene derivatives under different Wittig reaction conditions.
Table 1: Wittig Reaction of Substituted Benzaldehydes with Benzyltriphenylphosphonium Ylide
| Aldehyde Substituent (R1) | Phosphonium Salt Substituent (R2) | Base/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | E:Z Ratio | Reference |
| H | H | 50% NaOH / DCM | 0.5 | RT | High | Mixture (E favored) | [10] |
| 4-OCH₃ | H | NaOMe / MeOH | - | RT | - | Mixture | [6] |
| 3,5-di-OH | 4-OCH₃ | KOtBu / THF | - | RT | High | E favored | [3] |
| 4-NO₂ | H | K₂CO₃ / Toluene | 2 | 110 | 85 | >95:5 (E) | [11] |
| 2-NO₂ | H | K₂CO₃ / Toluene | 2 | 110 | 75 | >95:5 (E) | [11] |
| 4-CN | H | NaHCO₃ (aq) | 1 | RT | 56.9 | 58.8:41.2 | [9] |
| H | 4-NO₂ | K₂CO₃ / Toluene | 2 | 110 | 88 | >95:5 (E) | [11] |
| H | 2-NO₂ | K₂CO₃ / Toluene | 2 | 110 | 82 | >95:5 (E) | [11] |
Table 2: Synthesis of Biologically Active Stilbenoids
| Target Molecule | Aldehyde | Phosphonium Salt | Yield (%) | Key Conditions | Reference |
| trans-Resveratrol Analogs | Substituted Benzaldehydes | 3,5-Dimethoxybenzyl-TPP | High | Wittig-Horner | [12] |
| Pterostilbene | 4-Hydroxybenzaldehyde | 3,5-Dimethoxybenzyl-TPP | High | - | [3] |
| Combretastatin A-4 Analogs | 3,4,5-Trimethoxybenzaldehyde | Substituted Benzyl-TPP | Good | - | [13][14] |
| Quinoline-Stilbene Hybrids | Quinoline-3-carbaldehydes | Benzyl-TPP | 21-75 (Z), 2-10 (E) | - | [3] |
Experimental Protocols
General Protocol for the Synthesis of (E)-Stilbene
This protocol is a representative example for the synthesis of the parent trans-stilbene.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane (DCM)
-
50% aqueous sodium hydroxide (NaOH)
-
Saturated aqueous sodium bisulfite (NaHSO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
95% Ethanol for recrystallization
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzyltriphenylphosphonium chloride and benzaldehyde in dichloromethane.
-
Reaction Initiation: Gently heat the mixture to reflux with vigorous stirring.
-
Base Addition: Slowly add 50% aqueous sodium hydroxide dropwise through the top of the condenser. Continue vigorous stirring to ensure thorough mixing of the two phases. A color change to yellow or orange is often observed.[5]
-
Reaction Monitoring: After the addition is complete, continue stirring under reflux for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite.
-
Continue washing with water until the aqueous layer is neutral to pH paper.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from hot 95% ethanol to obtain pure (E)-stilbene as a white crystalline solid.
-
Protocol for the Synthesis of a Resveratrol Analog (Illustrative)
This protocol outlines the synthesis of a protected resveratrol derivative, which can then be deprotected to yield the final product.
Materials:
-
3,5-Dimethoxybenzyltriphenylphosphonium bromide
-
4-Hydroxybenzaldehyde (or a protected version)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: To a suspension of 3,5-dimethoxybenzyltriphenylphosphonium bromide in anhydrous THF at 0°C under an inert atmosphere (e.g., Argon), add potassium tert-butoxide portion-wise. Stir the mixture at 0°C for 1 hour. The formation of the ylide is often indicated by a color change.
-
Aldehyde Addition: Add a solution of 4-hydroxybenzaldehyde in anhydrous THF to the ylide suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
-
Workup: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: After removing the solvent in vacuo, purify the crude product by flash column chromatography on silica gel to isolate the desired stilbene derivative.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inefficient mixing in a two-phase reaction. - Base is not strong enough or has degraded. - Ylide is unstable and decomposes before reacting. - Aldehyde is unreactive (e.g., sterically hindered or electron-rich). - Presence of acidic protons (e.g., in hydroxybenzaldehydes) consuming the base. | - Increase stirring speed vigorously.[5] - Use freshly opened or prepared base. - Generate the ylide in situ in the presence of the aldehyde.[7] - Use a more reactive aldehyde or a more nucleophilic ylide (e.g., from a trialkylphosphine). - Use excess base to deprotonate both the phosphonium salt and the acidic group, or protect the acidic group before the reaction.[7] |
| Poor E/Z Selectivity | - The ylide is semi-stabilized, leading to a mixture of isomers. | - For (E)-selectivity, use a stabilized ylide (Horner-Wadsworth-Emmons reaction). - For (Z)-selectivity, use a non-stabilized ylide under salt-free conditions. |
| Difficulty in Purifying Product from Triphenylphosphine Oxide | - Triphenylphosphine oxide is a common byproduct and can be difficult to separate. | - Column chromatography is often effective. - For some products, selective precipitation or recrystallization can be employed. |
Visualizations
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig Reaction.
General Experimental Workflow for Stilbene Synthesis
Caption: General experimental workflow for stilbene synthesis.
References
- 1. Wittig Reaction Lab Report - 1125 Words | Internet Public Library [ipl.org]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. odinity.com [odinity.com]
- 7. reddit.com [reddit.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. sciepub.com [sciepub.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
Application Notes and Protocols: Heck Coupling Reaction for Functionalized Distyrylbenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized distyrylbenzenes using the Palladium-catalyzed Heck coupling reaction. Distyrylbenzenes are a class of organic compounds with significant research interest due to their potential applications in materials science and pharmacology, including as analogs of biologically active compounds like resveratrol.
Introduction to the Heck Coupling Reaction
The Mizoroki-Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[1][2] This reaction is particularly valuable for the synthesis of stilbenes and distyrylbenzenes due to its high stereoselectivity, generally favoring the formation of the E (trans) isomer, and its tolerance of a wide range of functional groups.
Reaction Workflow and Catalytic Cycle
The synthesis of functionalized distyrylbenzenes via the Heck reaction can be approached through a sequential or one-pot double Heck coupling of a dihaloarene with a functionalized styrene. The general workflow is depicted below.
Figure 1: General experimental workflow for the synthesis of functionalized distyrylbenzenes via the Heck coupling reaction.
The reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. A simplified representation of the Heck catalytic cycle is shown below.
Figure 2: Simplified catalytic cycle of the Heck reaction.
Experimental Protocols
The following section provides a general protocol for the synthesis of functionalized distyrylbenzenes via a double Heck coupling reaction. This can be adapted for specific substrates and desired outcomes.
3.1. General Protocol for Double Heck Coupling
This protocol describes the reaction of a dihaloarene with a functionalized styrene in a 1:2 molar ratio.
Materials:
-
Dihaloarene (e.g., 1,4-diiodobenzene, 1,4-dibromobenzene)
-
Functionalized styrene (e.g., 4-acetoxystyrene, 4-methoxystyrene)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃)
-
Base (e.g., Potassium carbonate, K₂CO₃; Triethylamine, Et₃N)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dihaloarene (1.0 mmol), functionalized styrene (2.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 mmol), and phosphine ligand (e.g., P(o-tol)₃, 0.04-0.10 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF, 10-20 mL) and the base (e.g., K₂CO₃, 3.0 mmol) to the flask under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the specified time (12-48 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure functionalized distyrylbenzene.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the synthesis of various functionalized distyrylbenzenes reported in the literature. This data is intended to provide a comparative overview and a starting point for reaction optimization.
Table 1: Synthesis of Symmetrical Distyrylbenzenes
| Entry | Dihaloarene | Styrene Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dibromobenzene | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | 1,4-Diiodobenzene | 4-Methylstyrene | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | DMAc | 120 | 18 | 92 |
| 3 | 1,4-Dibromobenzene | 4-Methoxystyrene | Pd(OAc)₂ (1.5) | K₃PO₄ | DMF | 110 | 36 | 88 |
| 4 | 1,3-Dibromobenzene | Styrene | Pd(OAc)₂ (2) | NaOAc | DMAc | 130 | 24 | 78 |
Table 2: Synthesis of Functionalized Distyrylbenzene Analogs
| Entry | Dihaloarene | Styrene Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Diiodo-2,5-dimethoxybenzene | 4-Hydroxystyrene | Pd(OAc)₂ (5) | K₂CO₃ | DMA | 140 | 40 | 74[1] |
| 2 | 1,4-Dibromobenzene | 4-Acetoxystyrene | Pd(OAc)₂ (3) | Et₃N | DMF | 120 | 24 | 82 |
| 3 | 2,5-Dibromothiophene | Styrene | PdCl₂(dppf) (2) | K₂CO₃ | Toluene | 110 | 16 | 90 |
| 4 | 1,4-Diiodobenzene | 2-Vinylpyridine | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 100 | 30 | 75 |
Applications in Drug Development
Functionalized distyrylbenzenes are of significant interest to drug development professionals due to their structural similarity to naturally occurring polyphenols like resveratrol. The Heck coupling reaction provides a versatile platform for the synthesis of a diverse library of resveratrol analogs with modified pharmacokinetic and pharmacodynamic properties. These analogs can be screened for a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The ability to readily introduce different functional groups on the aromatic rings allows for systematic structure-activity relationship (SAR) studies, a crucial aspect of modern drug discovery.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider increasing the reaction temperature, reaction time, or catalyst loading. The choice of base and solvent can also have a significant impact on the reaction outcome. For less reactive aryl bromides, using a more active catalyst system, such as one with a bulky electron-rich phosphine ligand, may be beneficial.
-
Side Reactions: The formation of byproducts, such as homocoupled styrenes, can sometimes be an issue. Using a slightly higher excess of the styrene derivative and ensuring an oxygen-free environment can help minimize these side reactions.
-
Stereoselectivity: The Heck reaction generally provides the E,E-distyrylbenzene isomer with high selectivity. If the formation of the Z-isomer is observed, it may be due to isomerization under the reaction conditions. Lowering the reaction temperature or using a different catalyst-ligand system might improve stereoselectivity.
Conclusion
The Heck coupling reaction is a robust and highly effective method for the synthesis of functionalized distyrylbenzenes. Its tolerance of various functional groups and high stereoselectivity make it a valuable tool for researchers in organic synthesis, materials science, and drug discovery. The protocols and data presented in this document provide a solid foundation for the successful application of this important reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene. The guidance is structured to address specific issues that may be encountered during experimental work.
Section 1: Synthesis via Heck Coupling
The Mizoroki-Heck reaction is a powerful method for the formation of the styryl C-C bonds in the target molecule.[1][2] This typically involves the palladium-catalyzed coupling of an aryl halide with an alkene. For the synthesis of (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene, a common approach is the double Heck reaction between 1,4-dibromo-2-methoxy-5-(methoxymethoxy)benzene and 4-(tert-butyldimethylsilyloxy)styrene, followed by deprotection. The use of protecting groups for the phenol moieties is often necessary.
Experimental Workflow: Heck Coupling Route
References
minimizing photobleaching of hydroxystyrylbenzene dyes in fluorescence microscopy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of hydroxystyrylbenzene dyes in fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What are hydroxystyrylbenzene dyes and what are they used for?
Hydroxystyrylbenzene dyes, often referred to as styryl dyes, are a class of fluorescent probes commonly used in biological research. They are particularly valuable for imaging cell membranes and tracking vesicle trafficking, such as endocytosis and exocytosis.[1][2] Examples include FM1-43, FM4-64, and di-8-ANEPPS.
Q2: What is photobleaching and why is it a problem for hydroxystyrylbenzene dyes?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce upon light excitation.[3][4] This is a significant issue when imaging hydroxystyrylbenzene dyes as it can lead to a diminished fluorescence signal during an experiment, potentially resulting in false-negative results or skewed quantitative data.[4]
Q3: What are the main factors that contribute to the photobleaching of hydroxystyrylbenzene dyes?
Several factors can accelerate photobleaching, including:
-
High illumination intensity: The more intense the excitation light, the faster the dye will photobleach.[3][5]
-
Prolonged exposure time: The longer the sample is exposed to the excitation light, the more photobleaching will occur.[1][3]
-
Presence of reactive oxygen species (ROS): The interaction of the excited dye with molecular oxygen can generate ROS, which in turn can chemically damage the fluorophore.
Q4: Are there newer hydroxystyrylbenzene dyes that are more photostable?
Yes, recent developments in dye chemistry have led to the creation of more photostable hydroxystyrylbenzene-based probes. For example, SP-468 and SQ-535 have been shown to be significantly more resistant to photobleaching compared to the traditional FM1-43 dye.[2]
Troubleshooting Guides
Problem 1: My fluorescence signal is fading rapidly during my imaging experiment.
This is a classic sign of photobleaching. Here are several steps you can take to mitigate this issue:
-
Reduce Illumination Intensity: Use the lowest possible laser or lamp power that still provides an adequate signal-to-noise ratio.[1][3] Consider using neutral-density filters to decrease the excitation light intensity.[4][5]
-
Minimize Exposure Time: Shorten the camera exposure time or increase the frame rate to reduce the duration of light exposure per image.[1] For time-lapse experiments, increase the interval between image acquisitions.
-
Use Antifade Reagents: Incorporate a commercial antifade mounting medium or a live-cell antifade reagent into your experimental setup.[3][6][7] These reagents work by scavenging reactive oxygen species that contribute to photobleaching.
-
Choose a More Photostable Dye: If possible, switch to a more photostable hydroxystyrylbenzene dye, such as SP-468 or SQ-535.[2]
-
Optimize Imaging Strategy: When setting up your experiment, use transmitted light or a more stable fluorescent channel (e.g., a nuclear stain) to find and focus on your region of interest before exposing the hydroxystyrylbenzene dye to excitation light.[4]
Problem 2: I am not getting a bright initial signal from my hydroxystyrylbenzene dye.
While this could be related to several experimental factors, optimizing your staining protocol is a good starting point. Ensure you are using the recommended dye concentration and incubation time for your specific cell type and experimental conditions. For example, a typical concentration for FM1-43 is in the range of 2-15 µM.[1] Also, verify that your excitation and emission filter sets are appropriate for the specific dye you are using.
Problem 3: I am observing high background fluorescence.
High background can be caused by excess dye in the medium that is not bound to the plasma membrane. Ensure thorough washing steps after the staining procedure to remove unbound dye.[8] Some hydroxystyrylbenzene dyes also have a tendency to internalize over time, especially at physiological temperatures (37°C), which can contribute to intracellular background fluorescence.[8] Performing experiments at lower temperatures or for shorter durations can sometimes help.
Quantitative Data
Table 1: Photostability Comparison of Select Hydroxystyrylbenzene Dyes
| Dye | Fluorescence Decrease after 15 min Irradiation | Fluorescence Decrease after 1 hour Irradiation | Reference |
| FM1-43 | 30% | Not Reported | [2] |
| SP-468 | Not Reported | 10% | [2] |
| SQ-535 | Not Reported | 8% | [2] |
Experimental Protocols
Protocol 1: General Staining Protocol for FM Dyes (e.g., FM1-43, FM4-64)
This protocol is adapted for staining synaptic vesicles in neurons but can be modified for other cell types.
-
Prepare Staining Solution:
-
Dissolve the FM dye in a suitable buffer (e.g., Tyrode's solution) to the desired final concentration. A typical starting concentration for FM1-43 is 10 µM, and for FM4-64 is 2.5 µM.[1]
-
-
Staining:
-
Incubate the cells with the staining solution. For neuronal preparations, this is often done in conjunction with a stimulus to induce endocytosis (e.g., field stimulation at 10 Hz for 120 seconds).[1]
-
-
Washing:
-
Thoroughly wash the cells with a dye-free buffer to remove the dye from the plasma membrane, leaving only the internalized dye within vesicles.
-
-
Imaging:
-
Image the sample using appropriate excitation and emission filters (e.g., for FM1-43, use a ~490 nm excitation filter and a >520 nm emission filter).[1]
-
To minimize photobleaching, use a short exposure time (e.g., 10-20 msec), low excitation intensity (e.g., 5-10% of LED power), and a high-sensitivity camera.[1]
-
Protocol 2: Staining Protocol for di-8-ANEPPS for Membrane Potential Imaging
This protocol is a general guideline for staining cells with the voltage-sensitive dye di-8-ANEPPS.
-
Prepare Stock Solution:
-
Dissolve di-8-ANEPPS in DMSO to create a stock solution (e.g., 1 mM).[8]
-
-
Prepare Loading Solution:
-
Dilute the stock solution in your extracellular recording solution to the desired final concentration. A typical final concentration is around 10 µM.[8]
-
-
Loading:
-
Remove the culture medium from your cells and add the loading solution.
-
Incubate the cells for approximately 20 minutes at room temperature, protected from light. For experiments at 37°C, a shorter incubation time of 10 minutes is recommended to reduce dye internalization.[8]
-
-
Washing:
-
Wash the cells with the extracellular solution to remove excess dye.
-
-
Imaging:
-
Image the cells immediately. Di-8-ANEPPS has a broad excitation spectrum, but optimal excitation is often achieved with blue light (e.g., ~470 nm), with emission collected in the red spectrum (e.g., >630 nm).[8][9]
-
Be aware that di-8-ANEPPS is susceptible to photobleaching, so use short exposure times and high camera sensitivity. The total imaging time may be limited.[8]
-
Visualizations
Caption: Workflow for troubleshooting photobleaching.
Caption: Key factors in the photobleaching process.
References
- 1. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biocompare.com [biocompare.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. emsdiasum.com [emsdiasum.com]
- 7. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. Combining Membrane Potential Imaging with Other Optical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting side reactions in the synthesis of polyphenolic compounds
Technical Support Center: Synthesis of Polyphenolic Compounds
Welcome to the technical support center for the synthesis of polyphenolic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Oxidation of Phenolic Hydroxyl Groups
Q1: My reaction mixture is turning dark brown/black, and I'm seeing complex byproduct formation in my analysis. What is causing this?
A1: This is a classic sign of unwanted oxidation of the electron-rich phenolic hydroxyl groups. Phenols are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, certain reagents, or metal contaminants. This oxidation often leads to the formation of quinones and other colored, highly reactive species that can subsequently polymerize.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen. Degas your solvents prior to use.
-
Reagent Purity: Use high-purity, peroxide-free solvents (like THF or diethyl ether). Peroxides can initiate oxidation.
-
Avoid Strong Oxidants: Be cautious with reagents that can act as oxidants. If an oxidation step is intended, use controlled and selective oxidizing agents.
-
Temperature Control: High temperatures can accelerate oxidation. Maintain the recommended reaction temperature.[1][2]
Q2: How can I prevent the oxidation of my polyphenolic compound during the synthesis and work-up?
A2: Prevention is key. Besides the measures mentioned above, consider the following:
-
Protecting Groups: The most effective way to prevent oxidation is to protect the phenolic hydroxyl groups. This is crucial for multi-step syntheses.[3][4]
-
Addition of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can inhibit radical-mediated oxidation pathways.
-
Work-up Conditions: During aqueous work-up, ensure the pH is controlled, as alkaline conditions can promote the formation of phenolate ions, which are more susceptible to oxidation.
Polymerization Side Reactions
Q1: I'm observing a significant amount of insoluble, tar-like material in my reaction flask. What is this and how can I avoid it?
A1: This is likely due to the polymerization of your phenolic starting material or intermediates.[1] Phenols can undergo oxidative coupling to form dimers, trimers, and eventually high molecular weight polymers.[5] This is often catalyzed by enzymes (if present), metal ions, or strong oxidizing conditions.[1]
Troubleshooting Steps:
-
Protect Hydroxyl Groups: As with oxidation, protecting the phenolic -OH groups is the most reliable method to prevent polymerization.[4]
-
Control Reaction Conditions:
-
Temperature: Lowering the reaction temperature can slow down the rate of polymerization.[1][2]
-
Solvent: The choice of solvent can influence the reaction pathway. Using a solvent that does not promote radical formation is beneficial.
-
pH: Maintain an appropriate pH, as highly alkaline or acidic conditions can sometimes promote polymerization.
-
-
Slow Addition of Reagents: If the polymerization is triggered by a specific reagent, adding it slowly and in a controlled manner can help to favor the desired reaction over polymerization.
Protecting Group Issues
Q1: I need to protect the hydroxyl groups of my polyphenol. Which protecting group should I choose?
A1: The choice of protecting group is critical and depends on the stability required for subsequent reaction steps and the conditions needed for its removal.[6][7] Benzyl (Bn) ethers are very common for protecting phenols due to their stability under a wide range of conditions.[8][9] Other options include silyl ethers (e.g., TBS, TIPS) and acetals (e.g., MOM, THP).[3][8]
Decision Logic for Protecting Group Selection:
Q2: My benzyl (Bn) group is being cleaved during a reaction step that is supposed to be mild. What could be the cause?
A2: While benzyl ethers are robust, they can be cleaved under certain conditions. The most common method for deprotection is catalytic hydrogenolysis (H2, Pd/C).[9][10][11] However, unintended cleavage can occur:
-
Strong Acids: Strong acids like HBr or HI can cleave benzyl ethers, often at elevated temperatures.[12][13]
-
Reductive Conditions: Some reductive conditions, other than catalytic hydrogenation, can also cleave benzyl ethers. For example, dissolving metal reductions (e.g., Na/NH3).
-
Lewis Acids: Certain Lewis acids can facilitate the cleavage of benzyl ethers.
Q3: I am having trouble removing the benzyl protecting group. The hydrogenolysis reaction is slow or incomplete. What can I do?
A3: Several factors can affect the efficiency of catalytic hydrogenolysis:
-
Catalyst Poisoning: Sulfur-containing compounds or other impurities can poison the palladium catalyst. Ensure your material is sufficiently pure.
-
Catalyst Activity: Use a fresh, high-quality catalyst. Pearlman's catalyst (Pd(OH)2/C) is often more effective than Pd/C for deprotecting benzyl ethers.[14]
-
Solvent: The choice of solvent can be important. Alcohols like ethanol or methanol are commonly used.[9]
-
Steric Hindrance: If the benzyl group is in a sterically hindered position, the reaction may be slower. Increasing the reaction time, temperature, or pressure of H2 may be necessary.
Table 1: Comparison of Common Phenol Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| Benzyl Ether | Bn | BnBr or BnCl, Base (e.g., NaH, K2CO3)[9] | H2, Pd/C; Na/NH3; Strong Acid (HBr, HI)[10] | Stable to most acids/bases, oxidation, reduction (non-catalytic) |
| p-Methoxybenzyl Ether | PMB | PMBCl, Base | DDQ, CAN, TFA | More labile to oxidation and acid than Bn |
| tert-Butyldimethylsilyl Ether | TBDMS/TBS | TBDMSCl, Base (e.g., Imidazole) | F- (e.g., TBAF), Acid (e.g., AcOH) | Stable to base, mild acid; labile to strong acid and fluoride |
| Methoxymethyl Ether | MOM | MOMCl, Base (e.g., DIPEA)[8] | Acid (e.g., HCl in MeOH)[8] | Stable to base; labile to acid |
Ether Cleavage Side Reactions
Q1: I have an aryl-alkyl ether in my molecule, and it is being cleaved under acidic conditions. How can I prevent this?
A1: Ethers are generally unreactive but are susceptible to cleavage by strong acids, particularly HBr and HI.[15][16] The reaction typically proceeds via an SN1 or SN2 mechanism after protonation of the ether oxygen.
-
Mechanism: For aryl-alkyl ethers, nucleophilic attack will occur at the less hindered alkyl carbon, leading to the formation of a phenol and an alkyl halide.[13][17] The C(sp2)-O bond of the phenol is not cleaved.[13]
-
Prevention:
-
Avoid using strong hydrohalic acids (HBr, HI) if possible.
-
If acidic conditions are necessary, use a non-nucleophilic acid or run the reaction at a lower temperature.
-
Protecting the phenol as a different functional group (e.g., a silyl ether) that is stable to the specific acidic conditions might be an alternative strategy if the ether linkage is part of the core structure.
-
Purification Challenges
Q1: I'm struggling to purify my target polyphenolic compound from the reaction mixture. Column chromatography is giving poor separation.
A1: Purifying polyphenols can be challenging due to their polarity, potential for hydrogen bonding, and the presence of structurally similar byproducts.
-
Chromatography Optimization:
-
Stationary Phase: Besides silica gel, consider using reversed-phase silica (C18), or other stationary phases like Sephadex.[18]
-
Mobile Phase: For normal phase chromatography, try adding a small amount of acetic or formic acid to the eluent to reduce tailing. For reversed-phase HPLC, a gradient elution with acidified water and acetonitrile or methanol is common.[19]
-
-
Alternative Techniques:
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification method.
-
Liquid-Liquid Extraction: Adjusting the pH of an aqueous solution can selectively move phenolic compounds into an organic layer.[18]
-
Use of Scavenger Resins: Polyvinylpolypyrrolidone (PVPP) has a high affinity for polyphenols and can be used to remove them from a solution.[20][21][22] This is particularly useful for removing unwanted phenolic impurities.
-
Experimental Protocols
Protocol 1: General Benzyl Protection of a Phenol (Williamson Ether Synthesis)
-
Setup: To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the phenol (1.0 eq) and a dry aprotic solvent (e.g., DMF or THF).[23]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes or until hydrogen evolution ceases.
-
Alkylation: Add benzyl bromide (BnBr, 1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.[23]
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of NH4Cl at 0 °C. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Removal of Polyphenolic Impurities using PVPP
This protocol is adapted for removing unwanted phenolic byproducts from a reaction mixture.
-
Column Preparation: Pack a syringe or a small column with Polyvinylpolypyrrolidone (PVPP) powder.[20][24] The amount of PVPP will depend on the quantity of phenolic impurities to be removed.
-
Sample Loading: Dissolve the crude reaction mixture in a suitable solvent. Layer the solution onto the top of the PVPP column.[21][24]
-
Elution: Elute the non-phenolic components from the column using the same solvent. The polyphenolic compounds will be adsorbed by the PVPP.[22]
-
Analysis: Collect the eluate and analyze by HPLC or TLC to confirm the removal of the phenolic impurities.[25][26]
Visualized Workflows
General Troubleshooting Workflow for Polyphenol Synthesis
References
- 1. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.iitb.ac.in [chem.iitb.ac.in]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Khan Academy [khanacademy.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. research.monash.edu [research.monash.edu]
- 21. Development of a Rapid and Simple Method to Remove Polyphenols from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Polyphenol - Wikipedia [en.wikipedia.org]
- 26. mdpi.com [mdpi.com]
optimizing the purity of trans,trans isomers in stilbene synthesis
Welcome to the technical support center for stilbene synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions related to optimizing the purity of trans,trans-isomers in stilbene synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of trans,trans-stilbene.
Question: My reaction yielded a mixture of cis- and trans-stilbene isomers. How can I increase the selectivity for the trans isomer?
Answer: Low selectivity for the trans-stilbene isomer is a frequent challenge. The choice of reaction and specific conditions are critical for controlling stereoselectivity.
-
Wittig Reaction: The Horner-Wadsworth-Emmons (HWE) modification of the Wittig reaction is particularly effective for producing the trans isomer.[1] This variation uses a phosphonate ylide, which is more reactive and leads to the thermodynamically more stable trans-alkene.[1] Standard Wittig reactions can also favor the trans product, especially when using stabilized ylides.[2] The trans isomer is often less soluble in the reaction solvent (e.g., methanol) and may precipitate out during the reaction, driving the equilibrium towards the trans product.[3]
-
Heck Reaction: The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, generally shows high selectivity for the trans product.[3][4] The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to maximize the yield of the trans isomer.[5][6] Tandem Wittig-Heck reactions have also been developed to generate the alkene in situ followed by the Heck coupling, providing a one-pot synthesis of trans-stilbenes in good yields.[5]
-
McMurry Reaction: This reaction involves the reductive coupling of two aldehyde or ketone molecules using a low-valent titanium reagent.[7][8] While it is a powerful method for creating symmetrical alkenes, controlling the stereoselectivity can be challenging. The reaction mechanism involves a pinacol intermediate, and the final deoxygenation step yields the alkene.[8][9] Reaction conditions, such as temperature, can be adjusted to influence the isomer ratio.
Question: I am having difficulty separating the trans,trans-stilbene from the cis isomer and reaction byproducts. What are the most effective purification methods?
Answer: Separating stilbene isomers and byproducts like triphenylphosphine oxide (from Wittig reactions) relies on differences in their physical properties, primarily polarity and solubility.[10]
-
Fractional Crystallization: This is a common and effective method. trans-Stilbene is generally less soluble than cis-stilbene in solvents like ethanol.[10][11] By dissolving the crude mixture in a minimal amount of hot ethanol and allowing it to cool slowly, the less soluble trans-stilbene will crystallize out first, leaving the more soluble cis-isomer and other impurities in the solution.[10] The purity of the crystals can be improved with subsequent recrystallizations.
-
Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography is recommended.[12][13] Alumina is an effective stationary phase for separating cis- and trans-stilbene.[12][13] A non-polar eluent, such as hexane, will elute the less polar trans-isomer first, followed by the more polar cis-isomer.[12]
The following diagram illustrates a general workflow for troubleshooting and optimizing the synthesis and purification of trans,trans-stilbene.
References
- 1. Wittig Reaction: Synthesis of Trans-Stilbene - 980 Words | Studymode [studymode.com]
- 2. youtube.com [youtube.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. McMurry reaction - Wikipedia [en.wikipedia.org]
- 8. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. organic chemistry - Properties of stilbene isomers - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Oral Bioavailability of Resveratrol Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of resveratrol analogs, with a specific focus on oral bioavailability.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of my resveratrol analog unexpectedly low?
A: The oral bioavailability of resveratrol and its analogs is often limited by a combination of factors. The most common culprits are:
-
Poor Aqueous Solubility: Resveratrol itself is poorly soluble in water (<0.05 mg/mL), which limits its dissolution in the gastrointestinal tract—a prerequisite for absorption[1][2]. Many analogs retain this lipophilic nature.
-
Extensive First-Pass Metabolism: After absorption, the compound passes through the intestine and liver, where it is rapidly and extensively metabolized, primarily by phase II enzymes. The main metabolic pathways are glucuronidation and sulfation, which convert the parent compound into more water-soluble conjugates that are easily excreted[3][4]. This means only a small fraction of the active, unchanged drug may reach systemic circulation[1][5][6].
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Chemical Instability: The trans-isomer of resveratrol is generally the more biologically active form. However, it can be unstable and convert to the less active cis-isomer upon exposure to UV light or certain pH conditions[7][8]. Analogs may exhibit similar instabilities.
Q2: How does modifying the chemical structure of resveratrol impact bioavailability?
A: Structural modifications are a key strategy to overcome resveratrol's inherent limitations. Key examples include:
-
Methoxylation: Replacing hydroxyl (-OH) groups with methoxy (-OCH₃) groups, as in pterostilbene (a dimethoxy analog of resveratrol), can significantly enhance bioavailability. This is because methoxy groups are less susceptible to conjugation by glucuronidation and sulfation, reducing first-pass metabolism[3]. In one rat study, the oral bioavailability of pterostilbene was approximately 80%, compared to only 20% for resveratrol[3].
-
Hydroxylation: Adding an extra hydroxyl group can sometimes improve water solubility, leading to a faster absorption rate[7][9]. However, polyhydroxylated derivatives with fewer than three hydroxyl groups tend to have very poor oral bioavailability[7][9].
-
Halogenation: Introducing halogen atoms to the stilbene structure can increase the compound's lipophilicity, which may improve its oral bioavailability and therapeutic application[7][9].
Q3: What are the primary metabolites I should screen for in plasma samples?
A: You should primarily screen for glucuronide and sulfate conjugates of your analog. These are the most common metabolites of resveratrol and its derivatives formed during phase II metabolism in the intestine and liver[3][10]. Detecting high levels of these conjugates alongside low levels of the parent compound is a strong indicator of extensive first-pass metabolism.
Q4: My analog has poor solubility. How can I prepare it for in vitro cell-based assays like Caco-2 permeability?
A: To solubilize a poorly soluble analog for in vitro experiments, you can:
-
Use a small amount of a co-solvent like dimethyl sulfoxide (DMSO).
-
Prepare the compound in simulated intestinal fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF), which contain bile salts and lecithin to mimic conditions in the gut and can improve solubility[11].
-
Utilize formulation strategies like complexation with cyclodextrins, which can increase the aqueous solubility of hydrophobic drugs[5].
Q5: What advanced formulation strategies can I use to improve the in vivo oral bioavailability of my lead analog?
A: Several formulation strategies can protect the analog from degradation and enhance its absorption:
-
Nanoparticle Encapsulation: Loading the analog into nanoparticles (e.g., solid lipid nanoparticles (SLNs), polymeric nanoparticles) can improve its solubility, protect it from enzymatic degradation in the GI tract, and enhance its uptake[1][7][8].
-
Lipid-Based Formulations: Systems like liposomes, microemulsions, and self-microemulsifying drug delivery systems (SMEDDS) can increase the solubility and absorption of lipophilic compounds[5][12].
-
Amorphous Solid Dispersions: Creating a solid dispersion of the analog in a polymer matrix can prevent crystallization and maintain the drug in a supersaturated state upon dissolution, thereby enhancing absorption[13].
Section 2: Troubleshooting Guides
Issue 1: Low or Variable Apparent Permeability (Papp) in Caco-2 Assays
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor aqueous solubility in the transport medium. | 1. Confirm the compound's solubility in the buffer (e.g., HBSS). 2. If solubility is low, consider using transport media that better mimic intestinal conditions, such as FaSSIF[11][14]. 3. A small, non-toxic percentage of a co-solvent may be used, but its effect on cell monolayer integrity must be validated. |
| Compound instability in the experimental conditions. | 1. Assess the chemical stability of the analog at 37°C in the transport buffer over the experiment's duration. 2. Protect the experimental setup from light, as stilbenoids can be photosensitive[8]. 3. Analyze samples immediately or store them at -80°C to prevent degradation. |
| Active efflux by transporters like P-glycoprotein (P-gp). | 1. Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). 2. A significant increase in the apparent permeability in the presence of the inhibitor suggests that your analog is a substrate for efflux pumps[15]. |
| Low cell monolayer integrity (high TEER value drop). | 1. Ensure the Transepithelial Electrical Resistance (TEER) values are stable and within the acceptable range for your lab before and after the experiment. 2. Test for potential cytotoxicity of your analog at the tested concentrations using an MTT assay or similar viability test[14]. |
Issue 2: Parent Analog is Undetectable in Plasma After Oral Administration
| Possible Cause | Troubleshooting Steps & Solutions |
| Extremely rapid and extensive first-pass metabolism. | 1. Instead of only looking for the parent compound, screen plasma samples for the predicted major metabolites (glucuronide and sulfate conjugates)[3]. 2. Use a highly sensitive analytical method like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for quantification[16]. 3. Collect blood samples at very early time points (e.g., 5-15 minutes post-dose) to catch the absorption peak before metabolism dominates[17]. |
| Poor absorption due to low solubility or permeability. | 1. Re-evaluate the compound's fundamental physicochemical properties (solubility, logP). 2. Consider performing an in situ intestinal perfusion study in rats to directly measure absorption, bypassing some hepatic first-pass effects. 3. Test an enabling formulation (e.g., a nanosuspension or SMEDDS) to see if improving solubility enhances plasma exposure[12][18]. |
| Degradation in the gastrointestinal tract. | 1. Evaluate the stability of your analog in Simulated Gastric Fluid (SGF, pH ~1.2) and Simulated Intestinal Fluid (SIF, pH ~6.8) to check for pH-dependent degradation[2]. |
Section 3: Quantitative Data Summaries
Table 1: Comparative Pharmacokinetic Parameters of Resveratrol and its Analog Pterostilbene in Rats Following Oral Administration [3]
| Parameter | Resveratrol | Pterostilbene | Fold Increase |
| Oral Bioavailability (%) | ~20% | ~80% | 4.0x |
| Plasma Cmax (ng/mL) | 25.7 ± 4.5 | 451.2 ± 103.8 | 17.5x |
| Plasma AUC (ng·h/mL) | 45.4 ± 6.9 | 1029.1 ± 140.7 | 22.7x |
Data derived from a study in rats with an equimolar oral dose.
Table 2: Solubility of trans-Resveratrol in Various Media
| Solvent/Medium | Solubility | Reference |
| Water | ~0.05 mg/mL | [1] |
| Water (pH 1.2) | ~64 µg/mL | [2] |
| Water (pH 6.8) | ~61 µg/mL | [2] |
| Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.5) | ~61.6 µg/mL | [11] |
| Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) | ~87.2 µg/mL | [11] |
| Ethanol | ~87.98 mg/mL | [1] |
Table 3: Apparent Permeability (Papp) of trans-Resveratrol Across Caco-2 Monolayers [14]
| Transport Medium | Papp (cm/s) |
| Hank's Balanced Salt Solution (HBSS) | 1.6 x 10⁻⁵ |
Note: A Papp value > 1 x 10⁻⁶ cm/s generally indicates good permeability.
Section 4: Key Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer confluence and integrity. Use a marker compound with known low permeability (e.g., lucifer yellow) to verify that the cell junctions are tight.
-
Permeability Experiment:
-
Wash the monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test solution containing the resveratrol analog (at a known concentration) to the apical (AP) side and fresh buffer to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the BL side at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Also, take a sample from the AP side at the end of the experiment.
-
-
Sample Analysis: Quantify the concentration of the analog in the collected samples using a validated analytical method like HPLC or LC-MS/MS[14].
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration on the AP side.
-
Protocol 2: Quantification of Analogs in Plasma using HPLC
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water and a low-concentration methanol-water solution (e.g., 25:75 v/v) to remove interferences.
-
Elute the resveratrol analog with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection[19].
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set to the maximum absorbance wavelength for the analog (e.g., ~306 nm for trans-resveratrol) or a diode-array detector[19]. .
-
Quantification: Create a calibration curve using standards of known concentrations to determine the concentration of the analog in the plasma samples.
-
Section 5: Diagrams and Workflows
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Metabolic fate of resveratrol analogs after oral dosing.
Caption: Inhibition of VEGF signaling pathway by resveratrol analogs.
References
- 1. Resveratrol—A Promising Therapeutic Agent with Problematic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Adverse Effects of Resveratrol: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Strategies to Improve Resveratrol Systemic and Topical Bioavailability: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aesbiotech.com [aesbiotech.com]
- 7. Enhancing the Bioavailability of Resveratrol: Combine It, Derivatize It, or Encapsulate It? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. CN111184692B - Resveratrol preparation and preparation method thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Challenges in Analyzing the Biological Effects of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of trans-resveratrol in plasma by HPLC. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Strategies to Prevent Aggregation of Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of fluorescent probe aggregation in solution. Aggregation can lead to significant issues such as fluorescence quenching, altered spectral properties, and reduced binding affinity, ultimately compromising experimental results.
Troubleshooting Guides
Issue: My fluorescent signal is weak or non-existent.
Possible Cause: Probe aggregation leading to fluorescence quenching.
Troubleshooting Steps:
-
Visual Inspection: Examine the probe solution for any visible precipitates or cloudiness.
-
UV-Vis Spectroscopy: Acquire the absorbance spectrum of your probe. A change in the shape of the spectrum, such as the appearance of a new blue-shifted band (H-aggregates) or a sharpening and red-shifting of the main band (J-aggregates), can indicate aggregation.
-
Concentration Check: High probe concentrations are a common cause of aggregation. Try diluting your probe stock solution.
-
Solvent and Buffer Optimization:
-
Polarity: Hydrophobic probes are more prone to aggregation in aqueous solutions. Consider using a more organic solvent if your experiment allows, or adding a small percentage of an organic co-solvent like DMSO or ethanol.
-
pH and Ionic Strength: The charge of the fluorescent probe can influence its tendency to aggregate. Ensure the pH of your buffer is appropriate for your probe and experiment. Very high ionic strength can sometimes promote aggregation of certain dyes.
-
-
Use of Anti-Aggregation Additives:
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be added at low concentrations (typically below their critical micelle concentration) to prevent hydrophobic interactions between probe molecules.
-
Cyclodextrins: β-cyclodextrins can encapsulate the hydrophobic portion of a fluorescent probe, effectively shielding it from other probe molecules and preventing aggregation.[1][2]
-
Issue: The fluorescence spectrum of my probe has shifted or changed shape.
Possible Cause: Formation of specific types of aggregates (H- or J-aggregates) that alter the electronic transitions of the fluorophore.
Troubleshooting Steps:
-
Confirm Aggregation: Use UV-Vis spectroscopy to confirm the presence of aggregate-specific spectral features.
-
Review Probe Handling:
-
Storage: Ensure your fluorescent probes are stored according to the manufacturer's recommendations, typically in a dark, dry, and cold environment. Improper storage can lead to degradation and aggregation.
-
Dissolution: When preparing stock solutions, ensure the probe is fully dissolved. Sonication can sometimes help to break up small aggregates.
-
-
Modify Buffer Conditions: Experiment with different buffer compositions, including changes in pH and salt concentration, to see if the spectral shift can be reversed.
-
Temperature Control: In some cases, aggregation is temperature-dependent. Try running your experiment at a different temperature to see if it affects the spectral properties.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of fluorescent probe aggregation?
A1: The primary drivers of fluorescent probe aggregation are intermolecular forces, particularly hydrophobic interactions between the dye molecules in aqueous solutions.[1] Other contributing factors include:
-
High probe concentration: Increases the likelihood of intermolecular interactions.
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Inappropriate solvent: Using a solvent in which the probe has low solubility.
-
Suboptimal buffer conditions: pH and ionic strength that promote self-association.
-
Temperature: Can influence the thermodynamics of aggregation.
-
Presence of contaminants: Impurities can sometimes act as nucleation sites for aggregation.
Q2: How can I detect if my fluorescent probe is aggregating?
A2: Several methods can be used to detect probe aggregation:
-
UV-Visible Absorption Spectroscopy: This is one of the most common methods. Aggregation can lead to changes in the absorption spectrum, such as the appearance of new bands or shifts in the existing bands.[3]
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Fluorescence Spectroscopy: Aggregation often leads to fluorescence quenching (a decrease in fluorescence intensity).[1] Changes in the emission spectrum, such as shifts in the peak wavelength, can also be indicative of aggregation.
-
Fluorescence Anisotropy: This technique measures the rotational diffusion of the probe. Aggregated probes are larger and tumble more slowly in solution, leading to an increase in fluorescence anisotropy.
-
Dynamic Light Scattering (DLS): DLS can be used to measure the size distribution of particles in a solution. The presence of larger particles can indicate aggregation.
Q3: What are cyclodextrins and how do they prevent aggregation?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of a fluorescent probe molecule within their cavity.[2] This host-guest inclusion complex effectively shields the hydrophobic portion of the probe from the aqueous environment and from other probe molecules, thereby preventing aggregation.[1]
Q4: At what concentration should I use additives like surfactants or cyclodextrins?
A4: The optimal concentration of an additive will depend on the specific probe and experimental conditions.
-
Surfactants: It is generally recommended to use surfactants at a concentration below their critical micelle concentration (CMC) to avoid the formation of micelles that could interfere with the experiment.
-
β-Cyclodextrin: The concentration of β-cyclodextrin needed will depend on the binding affinity between the cyclodextrin and the fluorescent probe. It is often necessary to titrate the cyclodextrin to find the optimal concentration that prevents aggregation without adversely affecting the experiment. For Rhodamine B, concentrations of β-cyclodextrin up to 12 x 10⁻³ mol dm⁻³ have been shown to decrease fluorescence intensity, indicating complex formation and deaggregation.[1]
Q5: Can aggregation be reversed?
A5: In some cases, aggregation can be reversed. Diluting the probe solution, changing the solvent or buffer conditions, or adding disaggregating agents like surfactants or cyclodextrins can sometimes break up existing aggregates. Sonication can also be effective in dispersing small aggregates. However, in some instances, especially with irreversible covalent aggregation, it may not be possible to fully reverse the process.
Data Presentation
Table 1: Influence of β-Cyclodextrin on Rhodamine B Aggregation
| β-Cyclodextrin Concentration (mol dm⁻³) | Observation | Reference |
| 0 | Aggregation observed in aqueous solution | [1] |
| Up to 12 x 10⁻³ | Decrease in fluorescence intensity, indicating deaggregation and inclusion complex formation | [1] |
Table 2: General Recommendations for Fluorescent Probe Storage
| Parameter | Recommendation | Rationale |
| Temperature | Store at ≤ -20°C | Reduces thermal degradation and slows down aggregation kinetics. |
| Light | Store in the dark (e.g., amber vials or wrapped in foil) | Prevents photobleaching and photodegradation. |
| Moisture | Store in a desiccated environment | Water can promote hydrolysis and aggregation of some probes. |
| Solvent for Stock Solutions | High-quality, anhydrous DMSO or DMF | Many organic dyes are more stable in these solvents than in aqueous buffers. |
| Aliquoting | Aliquot stock solutions into smaller, single-use volumes | Avoids repeated freeze-thaw cycles that can promote aggregation and degradation. |
Experimental Protocols
Protocol 1: Using β-Cyclodextrin to Prevent Probe Aggregation
Objective: To prepare a fluorescent probe solution with reduced aggregation using β-cyclodextrin.
Materials:
-
Fluorescent probe stock solution (e.g., in DMSO)
-
β-Cyclodextrin
-
Appropriate aqueous buffer (e.g., PBS, Tris-HCl)
-
Vortex mixer
-
Spectrofluorometer or UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of β-cyclodextrin in the desired aqueous buffer. The concentration will need to be optimized, but a starting point could be a 10 mM stock.
-
In a series of microcentrifuge tubes, prepare different concentrations of β-cyclodextrin in the buffer by diluting the stock solution.
-
To each tube, add a small aliquot of the concentrated fluorescent probe stock solution to achieve the desired final probe concentration. The final DMSO concentration should typically be kept low (e.g., <1%) to minimize its effect on the experiment.
-
Vortex the solutions thoroughly to ensure proper mixing and allow them to equilibrate for at least 30 minutes at room temperature.
-
Measure the absorbance or fluorescence of each solution.
-
Compare the spectra of the probe in the presence and absence of β-cyclodextrin. A decrease in aggregation-related spectral changes (e.g., a reduction in the H-aggregate shoulder in the absorption spectrum) or a recovery of fluorescence intensity indicates successful prevention of aggregation.
-
Select the lowest concentration of β-cyclodextrin that effectively prevents aggregation for your experiments.
Protocol 2: Quantifying Probe Aggregation using UV-Vis Spectroscopy
Objective: To determine the extent of fluorescent probe aggregation by analyzing changes in the absorption spectrum.
Materials:
-
Fluorescent probe
-
Appropriate solvent (e.g., water, buffer, organic solvent)
-
UV-Vis spectrophotometer
-
Cuvettes with appropriate path length
Procedure:
-
Prepare a series of solutions of the fluorescent probe in the desired solvent with varying concentrations (e.g., from 10⁻⁷ M to 10⁻³ M).
-
Record the UV-Vis absorption spectrum for each concentration.
-
Analyze the spectra for changes that indicate aggregation. These may include:
-
Hypsochromic shift (blue shift): Often indicative of H-aggregate formation (face-to-face stacking).
-
Bathochromic shift (red shift): Can be a sign of J-aggregate formation (head-to-tail arrangement).
-
Appearance of new absorption bands or shoulders.
-
Deviations from the Beer-Lambert Law: Plot absorbance at the monomer peak versus concentration. A non-linear relationship suggests the formation of aggregates.
-
-
The presence and nature of these spectral changes can provide qualitative and, in some cases, quantitative information about the aggregation state of the probe.
Visualizations
References
Technical Support Center: Reducing Off-Target Binding of Fluorescent Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target binding of fluorescent probes in tissue samples.
Troubleshooting Guides
High background fluorescence and non-specific staining can obscure target signals and lead to misinterpretation of results. This guide provides a systematic approach to identifying and resolving common issues.
Problem: High Background or Non-Specific Staining
This is one of the most common issues in immunofluorescence, where the fluorescent signal is not localized to the target antigen, resulting in a general "glowing" of the tissue or binding to non-target structures.
Troubleshooting Workflow
improving signal-to-noise ratio in two-photon microscopy of brain tissue
Welcome to the technical support center for improving the signal-to-noise ratio (SNR) in two-photon microscopy of brain tissue. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and optimize imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it critical in two-photon microscopy?
A1: The signal-to-noise ratio (SNR) is a key metric for the quality of an image, representing the ratio of the intensity of the desired fluorescence signal to the level of background noise.[1][2] A high SNR is crucial in two-photon microscopy, especially for deep brain imaging, as it allows for the clear distinction of fine neuronal structures and dynamic cellular processes from random fluctuations.[3] Improving the SNR leads to higher-contrast and more reliable quantitative data.[1]
Q2: What are the primary sources of noise in two-photon microscopy?
A2: The main sources of noise in two-photon microscopy include:
-
Photon Shot Noise: This is a fundamental source of noise arising from the statistical nature of photon detection and is proportional to the square root of the signal intensity.[2]
-
Detector Noise (Dark Current): This noise is generated by the photomultiplier tube (PMT) or other photodetectors even in the absence of light, due to thermal emission of electrons.[1]
-
Readout Noise: This is an electronic noise introduced by the amplification and analog-to-digital conversion process.[2]
-
Sample-Related Background Fluorescence: Autofluorescence from the tissue or non-specific labeling can contribute to the background, reducing the SNR.[4]
-
Scattered Excitation Light: In deep tissue imaging, scattered laser light can be a significant source of background noise.[5]
Q3: How does laser wavelength selection impact SNR in deep brain imaging?
A3: The choice of excitation wavelength is critical for maximizing signal and minimizing noise in deep brain imaging. Longer wavelengths in the near-infrared (NIR) range (700-1300 nm) are generally preferred because they experience less scattering and absorption by brain tissue, allowing for deeper penetration.[3][5][6] For even deeper imaging, three-photon microscopy utilizes longer wavelengths (around 1300 nm and 1700 nm) to further reduce scattering and improve contrast.[7] The optimal wavelength also depends on the specific fluorophore being used, and it is essential to match the laser wavelength to the two-photon excitation peak of the dye.[6]
Q4: What is the difference between a PMT and a SiPM, and which is better for my experiment?
A4: Photomultiplier tubes (PMTs) are the most common detectors in two-photon microscopy and are known for their high gain and low dark noise.[8][9] Silicon photomultipliers (SiPMs) are a newer type of detector that can offer a better SNR at high photon rates, which are often encountered in high-speed voltage imaging.[9] While SiPMs have higher dark counts, their lower pulse height variability can result in a superior SNR in typical calcium imaging experiments.[9] The choice between a PMT and a SiPM depends on the specific requirements of the experiment, particularly the expected photon flux.
Troubleshooting Guides
Issue 1: Low Fluorescence Signal
Q: My image is very dim, and I can barely see the structures of interest. What should I do?
A: A low fluorescence signal can be caused by several factors. Follow these steps to troubleshoot the issue:
-
Check Laser Power and Wavelength:
-
Ensure the laser is turned on and the shutter is open.
-
Verify that the laser is tuned to the optimal two-photon excitation wavelength for your fluorophore.
-
Gradually increase the laser power at the sample. Be cautious not to increase it too much, as this can lead to photobleaching and phototoxicity.[10]
-
-
Optimize Detector Settings:
-
Examine the Sample Preparation:
-
Confirm the concentration and labeling efficiency of your fluorescent dye or protein.
-
Check for any issues with the cranial window preparation, such as cloudiness or debris, which can scatter the excitation light.
-
-
Review Microscope Optics:
-
Clean the objective lens and other optical components in the light path.
-
Ensure the objective is appropriate for deep tissue imaging and has a high numerical aperture (NA).
-
Issue 2: High Background Noise
Q: My image has a high background, which is obscuring the details of my sample. How can I reduce the noise?
A: High background noise can significantly degrade image quality. Here are some strategies to reduce it:
-
Adjust Detector Gain:
-
Implement Frame Averaging:
-
Acquiring multiple images of the same focal plane and averaging them can significantly reduce random noise. The SNR generally improves with the square root of the number of averaged frames.[10]
-
-
Optimize Laser Settings:
-
Use Post-Processing Techniques:
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing SNR in two-photon microscopy.
Table 1: Photomultiplier Tube (PMT) Gain Settings
| Parameter | Recommended Range | Notes |
| Optimal PMT Gain (Voltage) | 500 V - 900 V | For a wide range of fluorophore concentrations, this range provides a good SNR without saturating the brightest signals.[1][11] |
| Maximum Recommended Voltage | As per manufacturer's specifications | Operating at the maximum recommended voltage can sometimes be beneficial.[8] |
Table 2: Laser Parameters for Deep Brain Imaging
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | 780 nm - 1300 nm | Longer wavelengths in the NIR range reduce scattering and absorption in brain tissue, allowing for deeper imaging.[5][6] |
| Pulse Repetition Rate | Low (e.g., 4 MHz vs. 76 MHz) | A lower repetition rate with a pulse picker can increase the peak power of each pulse, enhancing the two-photon signal without increasing the average power, which can cause phototoxicity.[10] |
| Pulse Duration | Short (femtoseconds) | Short pulses are necessary to achieve the high peak power required for efficient two-photon excitation.[4] |
Experimental Protocols
Protocol 1: Optimizing PMT Gain for Maximum SNR
This protocol describes how to empirically determine the optimal PMT gain setting for your experiment.
-
Prepare a Test Sample: Use a fluorescently labeled sample that is representative of your experimental conditions.
-
Initial Scan: Start with a low PMT gain setting (e.g., 200 V) and a moderate laser power.
-
Acquire a Z-stack: Scan through a range of PMT gain settings (e.g., from 200 V to 1000 V in 100 V increments). At each setting, acquire an image.
-
Analyze the Images: For each image, measure the mean intensity of a region of interest (ROI) with a clear signal and the standard deviation of a background ROI.
-
Calculate SNR: Calculate the SNR for each gain setting using the formula: SNR = (Mean_Signal - Mean_Background) / StdDev_Background.
-
Determine Optimal Gain: Plot the SNR as a function of the PMT gain. The optimal gain is the setting that gives the highest SNR before the signal begins to saturate. For many systems, the SNR will plateau at higher gain settings.[1][11]
Protocol 2: Improving SNR with Post-Processing Deconvolution
This protocol provides a general workflow for using deconvolution to enhance image quality.
-
Acquire a Point Spread Function (PSF): The PSF characterizes the blurring of your microscope. You can either measure it empirically by imaging fluorescent beads or generate a theoretical PSF based on your microscope's parameters.
-
Choose a Deconvolution Algorithm: Several algorithms are available, such as Richardson-Lucy and Jansson-Van Cittert.[12]
-
Run the Deconvolution: Apply the chosen algorithm to your raw image data using the PSF. This is often done in specialized imaging software.
-
Adjust Parameters: Deconvolution algorithms typically have parameters that control the number of iterations and regularization. Adjust these to achieve the best balance between noise reduction and detail preservation.
-
Validate the Results: Compare the deconvolved image to the original raw image to ensure that no significant artifacts have been introduced. The deconvolved image should show improved contrast and resolution.[12]
Visualizations
Caption: A troubleshooting flowchart for addressing low SNR in two-photon microscopy.
Caption: A workflow diagram outlining the key steps for optimizing SNR in a two-photon imaging experiment.
References
- 1. bu.edu [bu.edu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. thinksrs.com [thinksrs.com]
- 9. Optica Publishing Group [opg.optica.org]
- 10. researchgate.net [researchgate.net]
- 11. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 12. azom.com [azom.com]
- 13. Advancements in Signal, Image and Video Processing | springerprofessional.de [springerprofessional.de]
Validation & Comparative
A Head-to-Head Comparison: (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (K114) vs. Thioflavin T for Amyloid Beta Detection
For researchers, scientists, and drug development professionals engaged in the study of amyloid beta (Aβ) aggregation, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. Thioflavin T (ThT) has long been the gold standard for detecting and quantifying amyloid fibrils. However, emerging alternatives, such as (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (commonly known as K114), offer distinct characteristics that may present advantages for specific applications. This guide provides a comprehensive, data-driven comparison of these two widely used amyloid-binding fluorescent dyes.
Performance Characteristics at a Glance
| Property | (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (this compound) | Thioflavin T (ThT) |
| Binding Affinity (Kd) | 20-30 nM (for Aβ(1-40) fibrils)[1] | Micromolar range (e.g., ~1-5 µM) |
| Binding Stoichiometry | 2.2 mol of this compound / mol of Aβ(1-40) monomer[1] | Varies depending on fibril morphology |
| Excitation Maxima (Bound) | pH-dependent: 370 nm (pH 8.5), 395 nm (pH 10.5)[2] | ~450 nm |
| Emission Maxima (Bound) | pH-dependent: 450 nm (pH 8.5), 520 nm (pH 10.5)[2] | ~482 nm |
| Quantum Yield (Bound) | Data not explicitly available | ~0.4 (significant increase from ~0.0001 in free state) |
| Fluorescence Enhancement | Significant increase upon binding due to disaggregation and stabilization of the phenolate anion[1] | >1000-fold increase upon binding to β-sheet structures |
| Blood-Brain Barrier Permeability | Yes, demonstrated in vivo in animal models[3] | Limited |
Delving into the Mechanisms of Fluorescence
The fluorescence of both this compound and ThT is significantly enhanced upon binding to amyloid fibrils, albeit through different proposed mechanisms.
Caption: Mechanisms of fluorescence enhancement for this compound and Thioflavin T upon binding to amyloid fibrils.
This compound, a derivative of Congo Red, exhibits low fluorescence in aqueous solutions due to self-quenching in aggregates or micelles.[1] Upon binding to amyloid fibrils, these aggregates are disrupted, and the phenolate anion of the molecule is stabilized, leading to a significant increase in fluorescence intensity.[1]
In contrast, Thioflavin T's fluorescence is quenched in solution due to the free rotation of its benzothiazole and aminobenzene rings. When ThT binds to the β-sheet structures of amyloid fibrils, this rotation is restricted, leading to a dramatic increase in its fluorescence quantum yield.
Experimental Protocols: A Step-by-Step Guide
Thioflavin T (ThT) Amyloid Aggregation Assay
This protocol provides a general framework for monitoring amyloid beta aggregation using Thioflavin T.
Caption: A typical experimental workflow for a Thioflavin T amyloid aggregation assay.
Materials:
-
Thioflavin T (ThT)
-
Amyloid beta (Aβ) peptide (e.g., Aβ(1-42))
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a ThT stock solution: Dissolve ThT in water to a final concentration of 1 mM. Filter the solution through a 0.22 µm filter.
-
Prepare the reaction mixture: In each well of the microplate, combine the Aβ peptide at the desired concentration (e.g., 10 µM) and ThT at a final concentration of 10-20 µM in buffer.
-
Incubation: Incubate the plate at 37°C. Depending on the experimental setup, continuous or intermittent shaking may be applied to promote aggregation.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 482 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of time to monitor the kinetics of amyloid fibril formation.
(Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (this compound) Amyloid Binding Assay
This protocol is adapted from studies investigating the binding of this compound to pre-formed amyloid fibrils.
Caption: Experimental workflow for determining the binding affinity of this compound to amyloid fibrils.
Materials:
-
(Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (this compound)
-
Pre-formed amyloid beta (Aβ) fibrils
-
Buffer at desired pH (e.g., pH 8.5 or 10.5)
-
Fluorometer
Procedure:
-
Prepare a this compound stock solution: Dissolve this compound in a suitable solvent like DMSO.
-
Prepare Aβ fibrils: Prepare Aβ fibrils according to a standard protocol and determine their concentration.
-
Incubation: In a suitable container, mix a fixed concentration of this compound with varying concentrations of pre-formed Aβ fibrils in the buffer of choice. Allow the mixture to equilibrate.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample. The excitation and emission wavelengths should be optimized based on the pH of the buffer (e.g., Ex/Em = 370/450 nm at pH 8.5 or 395/520 nm at pH 10.5).[2]
-
Data Analysis: Plot the change in fluorescence intensity as a function of the Aβ fibril concentration. The data can then be fitted to a binding equation to determine the dissociation constant (Kd).
In Vitro and In Vivo Considerations
A significant advantage of this compound is its demonstrated ability to cross the blood-brain barrier in animal models, making it a promising candidate for in vivo imaging of amyloid plaques.[3] Furthermore, studies have suggested that this compound may have therapeutic potential, as it has been shown to inhibit Aβ aggregation and reduce plaque-associated astrocytic activation in transgenic mice.[3] Thioflavin T, on the other hand, has limited permeability across the blood-brain barrier.
Information regarding the photostability and in vitro toxicity of this compound is not extensively available in the public domain. As with any novel compound, thorough investigation of these parameters is essential before its widespread adoption.
Conclusion
Both (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (this compound) and Thioflavin T are valuable tools for the study of amyloid beta aggregation. ThT remains a reliable and well-characterized probe for in vitro kinetic studies, benefiting from decades of use and established protocols. This compound, with its significantly higher binding affinity and ability to cross the blood-brain barrier, presents a compelling alternative, particularly for in vivo imaging and potential therapeutic applications. The choice between these two probes will ultimately depend on the specific experimental needs, with this compound offering exciting possibilities for researchers looking to bridge the gap between in vitro findings and in vivo pathology. Further research into the quantum yield, photostability, and toxicity of this compound will be crucial in fully defining its role as a next-generation amyloid probe.
References
In Vitro Validation of BSB Binding to Aβ Aggregates: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (E,E)-1,4-bis(4-hydroxy-3-methoxystyryl)-benzene (BSB) binding to amyloid-beta (Aβ) aggregates in vitro. We present supporting experimental data and methodologies to contextualize its performance against alternative amyloid-binding agents.
BSB, a derivative of Congo red, has been identified as a fluorescent dye capable of binding to the characteristic cross-β-sheet structure of amyloid fibrils. This guide focuses on the in vitro validation of BSB's binding affinity to Aβ aggregates, reported with a dissociation constant (Ki) of 400 nM, and compares it with other commonly used amyloid-binding compounds.
Comparative Analysis of Aβ Aggregate Binding Agents
The selection of an appropriate tool for detecting and quantifying Aβ aggregates is critical for research into Alzheimer's disease and other amyloid-related pathologies. The binding affinity (Ki or Kd) is a key parameter for evaluating the potency of these agents. The table below summarizes the binding affinities of BSB and several alternative compounds to Aβ aggregates.
| Compound | Chemical Class | Binding Affinity (Ki/Kd) | Method of Determination |
| BSB | Stilbene derivative | 400 nM (Ki) | Competitive Binding Assay |
| Thioflavin T (ThT) | Benzothiazole dye | ~200 - 800 nM (Kd) | Fluorescence Titration |
| Methoxy-X04 | Chrysamine-G derivative | 26.7 nM (Kd) | Radioligand Binding Assay |
| Florbetapir (¹⁸F-AV-45) | Stilbene derivative | 3.1 nM (Ki) | Radioligand Binding Assay |
| Pittsburgh Compound B (PiB) | Thioflavin derivative | ~1-5 nM (Kd) | Radioligand Binding Assay |
Note: Lower Ki/Kd values indicate higher binding affinity. The specific experimental conditions can influence these values.
Experimental Protocol: In Vitro Competitive Binding Assay for BSB
This protocol outlines a method to determine the binding affinity (Ki) of BSB for pre-formed Aβ aggregates using a competitive binding assay with a fluorescent probe like Thioflavin T (ThT).
1. Preparation of Aβ Aggregates:
-
Synthesized Aβ(1-42) peptide is solubilized in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure a monomeric state.
-
The solvent is evaporated to form a peptide film.
-
The peptide film is reconstituted in a physiological buffer (e.g., PBS, pH 7.4) to a final concentration of 10-20 µM.
-
The solution is incubated at 37°C with gentle agitation for 24-48 hours to induce fibril formation.
-
The formation of aggregates can be confirmed by techniques such as transmission electron microscopy (TEM) or ThT fluorescence assay.
2. Competitive Binding Assay:
-
A fixed concentration of pre-formed Aβ aggregates is incubated with a fixed concentration of a known fluorescent amyloid-binding dye (e.g., ThT) in a 96-well microplate.
-
Increasing concentrations of the competitor compound (BSB) are added to the wells.
-
The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.
-
The fluorescence of ThT bound to the Aβ aggregates is measured using a plate reader with appropriate excitation and emission wavelengths (for ThT, ~450 nm excitation and ~485 nm emission).
-
The decrease in fluorescence signal with increasing concentrations of BSB indicates displacement of the fluorescent probe.
3. Data Analysis:
-
The data is plotted as the percentage of bound fluorescent probe against the logarithm of the competitor (BSB) concentration.
-
The IC50 value (the concentration of BSB that displaces 50% of the fluorescent probe) is determined from the resulting sigmoidal curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent probe and Kd is its dissociation constant for Aβ aggregates.
Visualizing the Workflow and Binding Principle
The following diagrams illustrate the experimental workflow for the in vitro binding assay and the principle of competitive binding.
Caption: Experimental workflow for determining the Ki of BSB.
Caption: Principle of competitive binding between ThT and BSB.
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Synthesized Distyrylbenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the three regioisomers of (E,E)-distyrylbenzene: 1,2-distyrylbenzene, 1,3-distyrylbenzene, and 1,4-distyrylbenzene. The objective is to offer a clear, data-driven resource for the identification and characterization of these important molecular scaffolds, which are of significant interest in materials science and medicinal chemistry.
Comparison of ¹H and ¹³C NMR Data
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. In the case of distyrylbenzene isomers, the substitution pattern on the central benzene ring significantly influences the spectral data, providing a unique fingerprint for each isomer. Below is a summary of the experimental ¹H and ¹³C NMR data for the three (E,E)-distyrylbenzene isomers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of (E,E)-Distyrylbenzene Isomers
| Proton | (E,E)-1,2-Distyrylbenzene | (E,E)-1,3-Distyrylbenzene | (E,E)-1,4-Distyrylbenzene |
| Olefinic (α-H) | ~7.1 ppm (d) | ~7.1 ppm (d) | ~7.1 ppm (d) |
| Olefinic (β-H) | ~7.2 ppm (d) | ~7.2 ppm (d) | ~7.2 ppm (d) |
| Styryl Phenyl | 7.2-7.6 ppm (m) | 7.2-7.6 ppm (m) | 7.2-7.6 ppm (m) |
| Central Phenyl | 7.3-7.7 ppm (m) | 7.3-7.7 ppm (m) | 7.5 ppm (s) |
Note: The exact chemical shifts and multiplicities can vary slightly based on the solvent and concentration. The data presented here are approximate values based on available literature. 'd' denotes a doublet, 'm' denotes a multiplet, and 's' denotes a singlet.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of (E,E)-Distyrylbenzene Isomers
| Carbon | (E,E)-1,2-Distyrylbenzene | (E,E)-1,3-Distyrylbenzene | (E,E)-1,4-Distyrylbenzene |
| Olefinic (α-C) | ~128 ppm | ~128 ppm | ~128 ppm |
| Olefinic (β-C) | ~129 ppm | ~129 ppm | ~129 ppm |
| Styryl Phenyl | ~126-137 ppm | ~126-137 ppm | ~126-137 ppm |
| Central Phenyl | ~127-136 ppm | ~125-137 ppm | ~127, 137 ppm |
Note: The data presented here are approximate values. The number of distinct signals for the central phenyl ring is a key differentiating feature.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the synthesis and NMR characterization of distyrylbenzenes.
Synthesis of (E,E)-Distyrylbenzenes (Wittig or Heck Reaction)
A common method for the synthesis of distyrylbenzenes is the Wittig reaction or the Heck reaction.
Example: Synthesis via the Wittig Reaction
-
Ylide Preparation: A benzylic phosphonium salt (e.g., benzyltriphenylphosphonium bromide) is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere to generate the corresponding ylide.
-
Reaction with Aldehyde: The appropriate phthalaldehyde (for 1,2-distyrylbenzene), isophthalaldehyde (for 1,3-distyrylbenzene), or terephthalaldehyde (for 1,4-distyrylbenzene) is added to the ylide solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating for several hours.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by recrystallization or column chromatography to yield the desired (E,E)-distyrylbenzene isomer.
¹H and ¹³C NMR Sample Preparation and Analysis
Proper sample preparation and instrument setup are critical for obtaining high-quality NMR data.
-
Sample Preparation: Approximately 5-10 mg of the synthesized distyrylbenzene is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition Parameters:
-
¹H NMR: Standard acquisition parameters are typically used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled mode is used to simplify the spectrum. A sufficient relaxation delay is employed to ensure accurate integration, if desired.
-
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and NMR characterization of distyrylbenzenes.
This comprehensive guide provides the necessary data and protocols for researchers to confidently synthesize and characterize distyrylbenzene isomers using ¹H and ¹³C NMR spectroscopy. The distinct NMR fingerprints of each isomer allow for unambiguous identification, which is crucial for their application in various fields of chemical research.
A Researcher's Guide to Measuring the Quantum Yield of Novel Fluorescent Probes
For researchers, scientists, and professionals in drug development, the accurate determination of a fluorescent probe's quantum yield is a critical step in characterizing its performance. This guide provides a comprehensive comparison of the primary methods for measuring fluorescence quantum yield, complete with experimental protocols and supporting data to aid in the selection of the most appropriate technique for your novel probes.
The fluorescence quantum yield (Φf) is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A high quantum yield is often a desirable characteristic for fluorescent probes, as it directly correlates with the brightness of the fluorescent signal. The accurate measurement of this parameter is therefore essential for evaluating and comparing the performance of new fluorescent probes.
This guide will delve into the two most common optical methods for determining fluorescence quantum yield: the absolute method and the relative method. We will also explore alternative techniques, providing a comparative overview to assist researchers in making an informed decision based on their specific needs and available instrumentation.
Comparison of Quantum Yield Measurement Methods
The choice of method for determining the fluorescence quantum yield depends on several factors, including the type of sample, the required accuracy, and the available equipment. The following table summarizes the key characteristics of the primary measurement techniques.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy | Sample Types |
| Absolute Method | Direct measurement of all emitted photons using an integrating sphere. | No need for a reference standard, applicable to a wide range of sample types (solutions, solids, powders), considered a more direct and fundamental measurement.[1][2][3] | Requires specialized and more expensive equipment (integrating sphere), can be more complex to set up and calibrate. | High (typically within 5-10%)[4] | Solutions, solids, powders, thin films. |
| Relative Method | Comparison of the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.[2][3] | Utilizes standard laboratory equipment (spectrofluorometer and UV-Vis spectrophotometer), simpler and more accessible for many labs. | Dependent on the accuracy of the quantum yield of the standard, requires a suitable standard that absorbs and emits in a similar spectral region, generally limited to dilute solutions.[5] | Moderate to High (typically within 10-20%, but can be higher with careful execution)[4] | Dilute, non-scattering solutions. |
| Thermal Lensing | Measures the heat dissipated by non-radiative decay processes, which is inversely related to the quantum yield.[6] | High sensitivity, can be used for samples with very low absorbance. | Requires a more complex experimental setup, can be sensitive to environmental fluctuations. | High | Solutions. |
| Photoacoustic Spectroscopy | Detects the acoustic waves generated by the heat released during non-radiative decay.[7][8][9] | Can be used for opaque and scattering samples, provides information about non-radiative pathways.[9] | Requires specialized equipment, data analysis can be more complex. | High | Solids, liquids, gases, and turbid samples.[7][9] |
| Calorimetric Methods | Directly measures the heat generated by the sample upon light absorption to determine the energy lost to non-radiative processes.[10] | Provides a direct measure of the heat dissipated, independent of optical collection efficiencies. | Technically challenging, requires highly sensitive calorimeters and careful control of experimental conditions.[10] | High | Solutions and solids. |
Experimental Protocols
Relative Quantum Yield Measurement: A Step-by-Step Protocol
This method compares the integrated fluorescence intensity of an unknown sample to a standard of known quantum yield.[5]
Materials:
-
Calibrated spectrofluorometer
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate, Rhodamine 6G)
-
Solvent appropriate for both the standard and the unknown sample
-
The novel fluorescent probe (unknown sample)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the fluorescence standard in the chosen solvent.
-
Prepare a series of dilutions of the standard stock solution.
-
Prepare a stock solution of the unknown fluorescent probe in the same solvent.
-
Prepare a series of dilutions of the unknown sample stock solution.
-
The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each standard and unknown solution at the chosen excitation wavelength.
-
The excitation wavelength should be a wavelength at which both the standard and the sample absorb light.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each of the standard and unknown solutions.
-
Ensure that the excitation and emission slits are kept constant for all measurements.
-
The emission spectra should be corrected for the wavelength-dependent response of the detector.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the unknown sample.
-
Determine the slope of the resulting linear plots for both the standard (Grad_std) and the unknown (Grad_unk).
-
-
Quantum Yield Calculation:
-
The quantum yield of the unknown sample (Φf_unk) can be calculated using the following equation:
Φf_unk = Φf_std * (Grad_unk / Grad_std) * (n_unk^2 / n_std^2)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_unk and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
n_unk and n_std are the refractive indices of the solvents used for the unknown and standard, respectively (if the same solvent is used, this term becomes 1).
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. jascoinc.com [jascoinc.com]
- 3. jascoinc.com [jascoinc.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. What is Quantum Yield? - Edinburgh Instruments [edinst.com]
- 7. Photoacoustic spectroscopy - Wikipedia [en.wikipedia.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Photoacoustic spectroscopy | PPTX [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.uci.edu [chem.uci.edu]
comparative study of fluorescent probes for detecting alpha-synuclein and tau fibrils
For Researchers, Scientists, and Drug Development Professionals
The aggregation of alpha-synuclein (αS) and tau proteins into fibrillar structures is a hallmark of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Fluorescent probes are indispensable tools for studying the kinetics of fibril formation, screening for aggregation inhibitors, and imaging pathological aggregates in vitro and in vivo. This guide provides a comparative analysis of commonly used and novel fluorescent probes for the detection of αS and tau fibrils, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Fluorescent Probes
The selection of an appropriate fluorescent probe depends on the specific application, the target protein, and the desired photophysical properties. The following table summarizes the key characteristics of several popular probes.
| Probe | Target(s) | Excitation (nm) | Emission (nm) | Binding Affinity (Kd) | Quantum Yield (Bound) | Key Advantages | Limitations |
| Thioflavin T (ThT) | αS and Tau Fibrils | ~450 | ~482 | αS: ~10⁻⁴ M and ~10⁻⁶ M (two sites)[1][2][3] | Increases significantly upon binding[1][4] | Gold standard, high fluorescence enhancement, well-established protocols | Low fluorescence in solution, less effective for oligomers, potential for variability in fluorescence intensity with different fibril polymorphs[5] |
| Amylo-Glo | Amyloid Plaques (including Aβ, likely αS and Tau) | ~334 (UV)[6][7][8] | ~438 (Bound)[6][7][8] | Not Reported | High | Bright fluorescence, high resistance to photobleaching, suitable for multi-labeling studies[6][7][8][9] | Primarily validated for tissue staining, limited data on in vitro assays with purified αS and tau fibrils, requires UV excitation |
| BODIPY-based Probes (e.g., BD-tau, pTP-TFE) | Primarily Tau Aggregates | Varies (e.g., pTP-TFE Ex: ~488) | Varies (e.g., pTP-TFE Em: ~550-650) | pTP-TFE (soluble tau): 66 nM[10] | Generally high | High selectivity for specific aggregate forms (e.g., soluble vs. fibrillar tau), cell permeability[10][11][12][13] | Less characterized for αS, specific properties vary between different BODIPY derivatives |
| Molecular Rotors (e.g., RB1) | αS Fibrils | Varies | Varies | Strong affinity (Kd not specified) | 112-fold fluorescence enhancement for RB1[14] | Significant fluorescence "turn-on" response, potential for live-cell imaging[14] | Limited data on tau binding, relatively new class of probes |
Experimental Workflow
The general workflow for detecting and quantifying alpha-synuclein and tau fibrils using fluorescent probes involves several key steps, from sample preparation to data analysis.
Caption: Generalized workflow for fluorescent probe-based detection of protein fibrils.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for using Thioflavin T and Amylo-Glo.
Thioflavin T (ThT) Assay for Alpha-Synuclein or Tau Fibril Quantification
This protocol is adapted from established methods for monitoring protein aggregation kinetics.[15][16]
Materials:
-
Alpha-synuclein or tau protein (monomeric)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare Protein Samples: Dilute monomeric alpha-synuclein or tau to the desired concentration in aggregation buffer. To induce aggregation, incubate the protein solution under appropriate conditions (e.g., 37°C with continuous shaking).
-
Prepare ThT Working Solution: Dilute the ThT stock solution in aggregation buffer to the final desired concentration (e.g., 10-25 µM).
-
Assay:
-
For endpoint assays: At desired time points, mix an aliquot of the protein aggregation reaction with the ThT working solution in the microplate wells.
-
For kinetic assays: Prepare the protein solution with the ThT working solution at the beginning of the experiment.
-
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature, protected from light, to allow for ThT binding to the fibrils.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 450 nm and emission at approximately 485 nm.[16]
-
Data Analysis: Subtract the fluorescence of a blank control (buffer with ThT only) from the sample readings. The increase in fluorescence intensity is proportional to the amount of fibril formation.
Amylo-Glo Staining of Amyloid Plaques in Tissue Sections
This protocol is designed for the histological detection of amyloid plaques in brain tissue.[6]
Materials:
-
Brain tissue sections (fresh, frozen, or formalin-fixed)
-
Amylo-Glo RTD (Ready-to-Dilute) Staining Reagent
-
0.9% saline solution
-
Ethanol series (70%, 95%, 100%)
-
Distilled water
-
Mounting medium
-
Fluorescence microscope with a UV filter cube
Procedure:
-
Prepare Staining Solution: Dilute the Amylo-Glo stock solution 1:100 in 0.9% saline. Prepare this solution fresh and protect it from light.
-
Tissue Rehydration: If using fixed tissue, rehydrate the sections through a series of ethanol washes (e.g., 100%, 95%, 70% ethanol) and finally in distilled water.
-
Staining: Incubate the tissue sections in the Amylo-Glo staining solution for 10 minutes at room temperature.
-
Washing: Rinse the sections in 0.9% saline for 5 minutes, followed by a brief rinse in distilled water.
-
Dehydration and Mounting: Dehydrate the sections through an ethanol series, clear with xylene (optional), and mount with an appropriate mounting medium.
-
Visualization: Examine the stained sections using a fluorescence microscope with a UV filter (Excitation: ~325-375 nm, Emission: ~400-450 nm).[7][8] Amyloid plaques will appear as bright blue fluorescent structures.
Signaling Pathways and Logical Relationships
The interaction of a fluorescent probe with a protein fibril is a key step in its detection mechanism. The following diagram illustrates this fundamental relationship.
Caption: Probe-fibril interaction leading to fluorescence enhancement.
References
- 1. mdpi.com [mdpi.com]
- 2. α-Synuclein Amyloid Fibrils Investigation with the Use of Fluorescent Probe Thioflavin T[v1] | Preprints.org [preprints.org]
- 3. Investigation of α-Synuclein Amyloid Fibrils Using the Fluorescent Probe Thioflavin T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Polymorph-specific distribution of binding sites determines thioflavin-T fluorescence intensity in α-synuclein fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosensis.com [biosensis.com]
- 7. biosensis.com [biosensis.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Amylo-Glo RTD Amyloid Plaque Stain Reagent - 2BScientific [2bscientific.com]
- 10. A fluorescent molecular imaging probe with selectivity for soluble tau aggregated protein - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Development of a BODIPY-based fluorescent probe for imaging pathological tau aggregates in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a BODIPY-based fluorescent probe for imaging pathological tau aggregates in live cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Molecular Imaging of Fluorinated Probes for Tau Protein and Amyloid-β Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent Probe for Selective Imaging of α-Synuclein Fibrils in Living Cells. | Semantic Scholar [semanticscholar.org]
- 15. Amyloid dye-binding analysis of α-synuclein fibrils protocol v1 [protocols.io]
- 16. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Lipophilicity (Log P) of Amyloid-Binding Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective therapeutics and diagnostic agents for Alzheimer's disease and other amyloid-related pathologies hinges on a deep understanding of the physicochemical properties of amyloid-binding compounds. Among these, lipophilicity, quantified by the partition coefficient (Log P), is a critical parameter influencing a molecule's ability to cross the blood-brain barrier, its binding affinity to amyloid plaques, and its overall pharmacokinetic profile. This guide provides a comparative analysis of the lipophilicity of various amyloid-binding compounds, details the experimental methods for Log P determination, and visualizes key biological and experimental workflows.
Comparative Lipophilicity of Amyloid-Binding Compounds
The lipophilicity of a compound is a key determinant of its suitability as a central nervous system (CNS) drug or diagnostic agent. For amyloid-binding positron emission tomography (PET) tracers, an optimal Log P range is crucial for achieving adequate brain uptake and favorable imaging characteristics. Similarly, for therapeutic agents targeting amyloid-beta (Aβ) aggregation or production, lipophilicity impacts target engagement and potential off-target effects. The following table summarizes the experimentally determined or calculated Log P values for a selection of amyloid-binding PET tracers and relevant drugs.
| Compound Class | Compound Name | Type | Log P Value | Method of Determination |
| Amyloid PET Tracers | [¹¹C]Pittsburgh Compound B (PiB) | PET Tracer | 1.3 | Experimental (Shake-Flask) |
| [¹⁸F]Florbetapir | PET Tracer | 2.4 | Experimental (Shake-Flask) | |
| [¹⁸F]Flutemetamol | PET Tracer | - | - | |
| [¹⁸F]Florbetaben | PET Tracer | 3.22 | Experimental (Shake-Flask) | |
| [¹⁸F]NAV4694 | PET Tracer | - | - | |
| FDA-Approved AD Drugs | Donepezil | Acetylcholinesterase Inhibitor | 3.6 - 4.21 | Calculated/Experimental |
| Rivastigmine | Cholinesterase Inhibitor | 2.3 | Calculated | |
| Galantamine | Acetylcholinesterase Inhibitor | 1.16 | Calculated | |
| Memantine | NMDA Receptor Antagonist | 3.28 - 3.5 | Experimental/Calculated |
Experimental Protocols for Log P Determination
Accurate determination of Log P is essential for drug discovery and development. The two most common experimental methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most direct method for determining the octanol-water partition coefficient.
Protocol:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, typically phosphate buffer at pH 7.4). This is achieved by shaking equal volumes of the two phases together for 24 hours, followed by a 24-hour separation period.
-
Compound Dissolution: Dissolve a precisely weighed amount of the test compound in the aqueous phase. The concentration should be within the linear range of the analytical method used for quantification.
-
Partitioning: Add a known volume of the octanol phase to the aqueous solution of the compound in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 10-30 minutes) to allow for the partitioning of the compound between the two phases. After shaking, allow the phases to separate completely.
-
Phase Separation and Analysis: Carefully separate the aqueous and octanol phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation of Log P: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous). The Log P is the base-10 logarithm of P.
P = [Compound]octanol / [Compound]aqueous
Log P = log10(P)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a faster, more automated, and less sample-intensive alternative to the shake-flask method for estimating Log P values. This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.
Protocol:
-
System Setup: Use a standard RP-HPLC system equipped with a C18 column and a UV detector. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.
-
Calibration:
-
Select a series of reference compounds with known Log P values that span the expected range of the test compound.
-
Inject each reference compound individually or as a mixture and record their retention times (tR).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (tR - t0) / t0, where t0 is the dead time (retention time of an unretained compound).
-
Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known Log P values of the reference compounds.
-
-
Sample Analysis:
-
Inject the test compound under the same chromatographic conditions used for the reference compounds and determine its retention time.
-
Calculate the capacity factor (k) for the test compound.
-
-
Log P Determination:
-
Using the calibration curve, determine the Log P value of the test compound corresponding to its calculated log k value.
-
Visualizing Key Pathways and Workflows
Amyloid-Beta Signaling Pathway
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) is a central event in the pathogenesis of Alzheimer's disease. The following diagram illustrates a simplified signaling pathway leading to Aβ production and its downstream effects.
Caption: Simplified amyloid-beta precursor protein (APP) processing pathway.
Experimental Workflow for Screening Amyloid-Binding Compounds
The Thioflavin T (ThT) fluorescence assay is a widely used high-throughput screening method to identify compounds that inhibit or modulate the aggregation of Aβ peptides.
Caption: Workflow for Thioflavin T (ThT) based screening of Aβ aggregation inhibitors.
This guide provides a foundational understanding of the importance of lipophilicity in the context of amyloid-binding compounds. The presented data and protocols are intended to aid researchers in the design, evaluation, and comparison of novel diagnostic and therapeutic agents for Alzheimer's disease and related neurodegenerative disorders.
Unveiling the Solid-State Architecture of Stilbene Derivatives: A Comparative Guide Using X-ray Crystallography
The precise three-dimensional arrangement of molecules in the solid state is a critical determinant of a material's physical and chemical properties. For stilbene derivatives, a class of compounds with significant applications in materials science and pharmacology, understanding their solid-state structure is paramount for rational drug design and the development of novel materials. X-ray crystallography stands as the definitive technique for elucidating these intricate molecular architectures. This guide provides a comparative analysis of the solid-state structures of trans-stilbene and two of its prominent derivatives, resveratrol and trans-4-methoxystilbene, as determined by single-crystal X-ray diffraction.
This report details the crystallographic parameters of these three compounds, offering a side-by-side comparison of their unit cell dimensions, molecular geometry, and intermolecular interactions. Furthermore, a comprehensive, generalized experimental protocol for the single-crystal X-ray diffraction of small organic molecules is provided to aid researchers in their own structural determination endeavors.
Comparative Crystallographic Data of Stilbene Derivatives
The following table summarizes the key crystallographic data for trans-stilbene, resveratrol, and trans-4-methoxystilbene, allowing for a direct comparison of their solid-state structures.
| Parameter | trans-Stilbene | Resveratrol (trans-3,5,4'-trihydroxystilbene) | trans-4-Methoxystilbene |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/a | P2₁/c | P2₁/c |
| a (Å) | 12.287 | 12.396 | 25.861 |
| b (Å) | 5.660 | 9.523 | 5.714 |
| c (Å) | 15.478 | 10.158 | 7.747 |
| β (˚) | 112.03 | 114.54 | 94.08 |
| Volume (ų) | 998.9 | 1091.6 | 1141.5 |
| Z | 4 | 4 | 4 |
| Key Torsion Angle (˚) | ~5.2 (C-C-C-C)[1] | ~-3.0 to 8.0 (C-C-C-C)[2] | Data not readily available |
| Intermolecular Interactions | van der Waals forces | Extensive hydrogen bonding[2] | van der Waals forces, potential weak C-H···O interactions |
Key Observations:
-
All three compounds crystallize in the monoclinic system, a common crystal system for organic molecules.
-
The presence of hydroxyl groups in resveratrol leads to a more complex network of intermolecular hydrogen bonds compared to the parent trans-stilbene, which is primarily governed by weaker van der Waals interactions. This extensive hydrogen bonding in resveratrol is crucial for its biological activity.[2]
-
The substitution of a methoxy group in trans-4-methoxystilbene also influences the crystal packing, as reflected in the different unit cell parameters compared to trans-stilbene.
-
The torsion angle between the phenyl rings and the central ethylene bridge is a key indicator of the molecule's planarity. In the solid state, trans-stilbene is nearly planar, with a small torsion angle of approximately 5.2°.[1] Resveratrol also adopts a relatively planar conformation in the crystalline state.[2] The planarity of these molecules is often influenced by crystal packing forces.
Experimental Workflow for X-ray Crystallography
The determination of a crystal structure by single-crystal X-ray diffraction follows a well-defined workflow, from crystal selection to the final refined structure. The following diagram illustrates the key stages of this process.
Caption: A flowchart illustrating the major steps involved in determining a molecular structure using single-crystal X-ray crystallography.
Detailed Experimental Protocols
The following is a generalized protocol for the determination of the solid-state structure of a small organic molecule, such as a stilbene derivative, using single-crystal X-ray diffraction.
1. Crystal Growth and Selection:
-
Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution is a common method for growing crystals of organic compounds. A suitable solvent or solvent mixture should be chosen in which the compound has moderate solubility. Other techniques include slow cooling of a saturated solution or vapor diffusion.
-
Crystal Selection and Mounting: A suitable crystal for single-crystal X-ray diffraction should be clear, have well-defined faces, and be free of cracks or other defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions. The selected crystal is carefully mounted on a goniometer head using a suitable adhesive or a cryoloop.
2. Data Collection:
-
X-ray Source: A monochromatic X-ray beam is generated, typically from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) source.
-
Diffraction Experiment: The mounted crystal is placed in the X-ray beam and rotated. As the crystal rotates, different crystallographic planes will satisfy the Bragg condition (nλ = 2d sinθ) and diffract the X-ray beam.
-
Data Acquisition: A detector, such as a CCD or CMOS detector, is used to record the positions and intensities of the diffracted X-ray beams, creating a series of diffraction images. A complete dataset is collected by rotating the crystal through a wide range of angles.
3. Data Processing:
-
Integration: The raw diffraction images are processed to determine the intensity and position of each reflection.
-
Scaling and Merging: The intensities of the reflections are scaled to account for variations in experimental conditions, and symmetry-related reflections are merged to create a unique set of diffraction data.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
4. Structure Solution and Refinement:
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).
Structural Comparison of Stilbene Derivatives
The substitution pattern on the phenyl rings of stilbene derivatives significantly influences their molecular conformation and crystal packing. The following diagram illustrates the key structural differences between trans-stilbene, resveratrol, and trans-4-methoxystilbene.
Caption: A diagram comparing the key structural features and intermolecular interactions of trans-stilbene, resveratrol, and trans-4-methoxystilbene in the solid state.
References
Unraveling Amyloid-Ligand Interactions: A Comparative Guide to Surface Plasmon Resonance (SPR) Techniques
For researchers, scientists, and drug development professionals, understanding the binding kinetics of potential therapeutics to amyloid fibrils is a critical step in the development of treatments for neurodegenerative diseases. Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology to provide real-time quantitative data on these interactions. This guide objectively compares different SPR-based methodologies for measuring binding kinetics to amyloid fibrils, supported by experimental data and detailed protocols.
Approaches to Measuring Binding Kinetics to Amyloid Fibrils using SPR
There are three primary strategies for utilizing SPR to study interactions with amyloid fibrils, each offering unique insights into the binding process.
-
Direct Immobilization of Amyloid Fibrils: This is the most straightforward approach, where pre-formed amyloid fibrils are immobilized on the SPR sensor chip surface. This setup allows for the direct measurement of the binding kinetics of analytes, such as small molecules or antibodies, as they flow over the fibril-coated surface.
-
Antibody-Mediated Capture of Amyloid Species: In this configuration, a specific antibody is immobilized on the sensor chip to capture different forms of amyloid-β (Aβ) from a solution. This method is particularly useful for distinguishing between monomers, oligomers, and fibrils and can be used to assess the effect of compounds on the aggregation state of Aβ.[1]
-
Immobilization of Fibril "Seeds" for Extension Analysis: This advanced technique involves immobilizing short, sonicated amyloid fibrils, or "seeds," onto the sensor chip. The subsequent injection of monomeric amyloid peptides allows for the real-time monitoring of fibril elongation. This approach provides kinetic data on the fibril growth process itself, including association and dissociation rates of the monomers from the fibril ends.[2]
Comparative Analysis of SPR Methodologies
| Feature | Direct Fibril Immobilization | Antibody-Mediated Capture | Fibril Seed Immobilization for Extension |
| Primary Application | Measuring binding kinetics of analytes (antibodies, small molecules) to pre-formed fibrils. | Differentiating and quantifying various Aβ species (monomers, oligomers, fibrils) in solution.[1] | Studying the kinetics of amyloid fibril elongation.[2] |
| Ligand | Pre-formed amyloid fibrils | Anti-Aβ antibody | Sonicated amyloid fibril "seeds" |
| Analyte | Antibodies, small molecules, or other binding partners | Solution containing a mixture of Aβ monomers, oligomers, and fibrils | Monomeric Aβ peptides |
| Key Kinetic Parameters | kon, koff, KD of analyte-fibril interaction | Semi-quantitative assessment of different Aβ species | kon, koff, KD of monomer-fibril end interaction |
| Advantages | Direct measurement of binding to the target fibrillar structure. | Allows for analysis of heterogeneous samples and the effect of inhibitors on aggregation.[1] | Provides mechanistic insights into the process of fibril growth. |
| Limitations | Potential for mass transport limitations due to the complex 3D structure of immobilized fibrils. Fibril conformation may be altered upon immobilization. | Indirect measurement of binding to fibrils. The kinetics are dependent on the capture antibody's properties. | Requires careful preparation of fibril seeds. The analysis focuses on elongation rather than primary nucleation. |
Quantitative Data Summary
The following table summarizes kinetic data obtained from SPR studies on the binding of various monoclonal antibodies (mAbs) to Aβ40 fibrils.
| Antibody | Epitope | kon (1/Ms) | koff (1/s) | KD (nM) | Reference |
| IgG4.1 | Aβ(2-10) | 1.2 x 105 | 1.8 x 10-4 | 1.5 | [3][4] |
| 6E10 | Aβ(1-16) | 7.9 x 104 | 1.8 x 10-3 | 22.3 | [3][4] |
| 4G8 | Aβ(17-24) | 1.5 x 105 | 4.5 x 10-3 | 30.1 | [3][4] |
| 11A50 | Aβ(1-16) | - | - | No Binding | [3][4] |
Note: The antibody 11A50 showed preferential binding to monomeric Aβ40 and did not bind to the fibrillar form.[3][4]
Experimental Protocols
Direct Immobilization of Amyloid Fibrils and Kinetic Analysis
This protocol is adapted from studies analyzing antibody binding to immobilized Aβ40 fibrils.[3][4]
a. Amyloid Fibril Preparation:
-
Synthesized Aβ40 peptide is dissolved in a suitable buffer (e.g., PBS) to a final concentration of 50 µM.
-
The solution is incubated at 37°C for 5 days to allow for fibril formation.[1]
-
The resulting fibrils are sonicated to create shorter, more manageable fragments for immobilization.
b. SPR Sensor Chip Preparation and Fibril Immobilization:
-
A CM5 sensor chip is activated using a standard amine coupling kit (e.g., EDC/NHS).
-
A 10 µl aliquot of the sonicated Aβ40 fibrils is mixed with 200 µl of immobilization buffer (10 mM sodium acetate, pH 4.0).[3]
-
The fibril solution is injected over the activated chip surface at a flow rate of 10 µl/min for 3 minutes.[3]
-
Unreacted carboxyl groups on the chip surface are blocked by injecting ethanolamine.[3] A reference flow cell is prepared by activating and blocking with ethanolamine without fibril immobilization.
c. Kinetic Binding Measurement:
-
The analyte (e.g., monoclonal antibody) is diluted in running buffer (e.g., HBS-EP) to a series of concentrations (e.g., 33 to 200 nM).[3]
-
Each concentration of the analyte is injected over the fibril-immobilized surface and the reference cell for 5 minutes at a flow rate of 30 µl/min to monitor the association phase.[3]
-
Running buffer is then flowed over the chip to monitor the dissociation phase.
-
The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference cell.
-
The resulting data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Fibril Seed Immobilization and Extension Analysis
This protocol is based on a study of Aβ fibril extension kinetics.[2]
a. Fibril Seed Preparation and Immobilization:
-
Pre-formed Aβ fibrils are sonicated to generate fibril seeds.
-
These seeds are then immobilized on a sensor chip surface, typically via amine coupling, to a low density.
b. Fibril Extension Measurement:
-
A solution of monomeric Aβ at a specific concentration is injected over the seed-immobilized surface.
-
The SPR signal is monitored over time. A linear increase in the signal indicates fibril extension.[2]
-
The flow cell is then washed with running buffer, and the decrease in the SPR signal is monitored to study the dissociation of monomers from the fibril ends.[2]
-
The rates of association and dissociation can be determined from the slopes of the SPR signal during the injection and washing phases, respectively.
Visualizing the Workflow and Methodologies
Caption: General experimental workflow for SPR-based analysis of amyloid fibril interactions.
Caption: Key features of different SPR-based methods for studying amyloid fibrils.
References
- 1. The Detection of Toxic Amyloid-β Fibril Fragments Through a Surface Plasmon Resonance Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Surface Plasmon Resonance Binding Kinetics of Alzheimer’s Disease Amyloid β Peptide Capturing- and Plaque Binding- Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Unmasking Specificity: A Comparative Guide to the Cross-Reactivity of Amyloid Probes
For researchers, scientists, and drug development professionals navigating the complex landscape of neurodegenerative disease research, the precise detection of protein aggregates is paramount. This guide provides an objective comparison of amyloid probe performance, focusing on their cross-reactivity with various protein aggregates, including amyloid-beta (Aβ), tau, alpha-synuclein (α-syn), and TDP-43. Supported by experimental data, this document aims to facilitate informed decisions in the selection of appropriate molecular tools for research and diagnostic development.
The accurate detection and differentiation of protein aggregates are critical for understanding disease mechanisms, developing targeted therapies, and for the differential diagnosis of neurodegenerative disorders, which often share overlapping clinical symptoms. Amyloid probes, including Positron Emission Tomography (PET) tracers and fluorescent dyes, are indispensable tools in this endeavor. However, their utility is fundamentally dependent on their specificity. Off-target binding to other protein aggregates or cellular components can lead to confounding results and misinterpretation of data. This guide delves into the cross-reactivity profiles of commonly used and newly developed amyloid probes, presenting a comparative analysis based on available experimental evidence.
Comparative Analysis of Probe Specificity
The specificity of an amyloid probe is typically characterized by its binding affinity (Kd or Ki) to its primary target versus other protein aggregates. Lower Kd/Ki values indicate higher binding affinity. An ideal probe exhibits high affinity for its target and negligible affinity for other proteins. The following tables summarize the available quantitative data on the cross-reactivity of various PET and fluorescent amyloid probes.
PET Tracer Cross-Reactivity
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of protein aggregates in the living brain. The specificity of PET tracers is crucial for accurate diagnosis and for monitoring the efficacy of therapeutic interventions.
| PET Tracer | Primary Target | Cross-Reactivity Profile | Off-Target Binding |
| [11C]PiB | Amyloid-β | Binds to Aβ fibrils with high affinity. Also detects diffuse plaques and, to a lesser extent, neurofibrillary tangles (NFTs)[1]. | Interacts with acetylcholinesterase (AChE)[2][3]. |
| [18F]Florbetapir | Amyloid-β | High affinity for Aβ plaques[1]. | --- |
| [18F]Florbetaben | Amyloid-β | High affinity for Aβ fibrils with low non-specific binding in control brains. Does not bind to tau or alpha-synuclein deposits[1][4]. | --- |
| [18F]Flutemetamol | Amyloid-β | High affinity for Aβ plaques[1]. | --- |
| [18F]-MK-6240 | Tau | High affinity and selectivity for neurofibrillary tangles (NFTs) in Alzheimer's disease. Does not significantly bind to tau aggregates in non-AD tauopathies, nor to Aβ, α-synuclein, or TDP-43 aggregates[5]. | Strong off-target binding to neuromelanin and melanin-containing cells. Weaker binding to areas of hemorrhage[5][6]. |
| [18F]-PI-2620 | Tau | Binds to tau aggregates in Alzheimer's disease, corticobasal degeneration (CBD), and progressive supranuclear palsy (PSP) brains with nanomolar affinity[7]. | --- |
| [18F]-RO948 | Tau | Binds to tau aggregates in Alzheimer's disease[7]. | --- |
| [18F]Flortaucipir (AV-1451) | Tau | Binds to tau pathology in Alzheimer's disease. | Off-target binding in the skull has been reported, which can potentially bias quantitative measurements[7]. |
Fluorescent Probe Cross-Reactivity
Fluorescent probes are widely used for the in vitro and ex vivo detection of protein aggregates in tissue sections and for in vitro aggregation assays. Their specificity is critical for accurate histopathological assessment and for screening potential therapeutic agents.
| Fluorescent Probe | Primary Target | Cross-Reactivity Profile |
| Thioflavin T (ThT) | Fibrillar Amyloids | Binds to the cross-β-sheet structure of amyloid fibrils in general, not specific to a particular protein[8][9]. |
| CRANAD-102 | Soluble Aβ | Shows a 68-fold higher affinity for soluble Aβ compared to insoluble forms, suggesting utility for early AD detection[4]. |
| BC6 and BC15 | Amyloid-β | Specifically recognize Aβ aggregates in Alzheimer's disease brain sections and do not detect tau or α-synuclein aggregates[10]. |
| TC (Benzothiazole-Coumarin Derivative) | Amyloid Aggregates | Interacts with different types of aggregates, including Aβ, tau, and α-synuclein in brain sections[10]. |
| AN-SP | Early-stage Aggregates | Reported to bind preferentially to early-stage aggregates of amyloid-β and amylin[8]. Does not bind to α-synuclein aggregates[9]. |
| taBODIPY | Early-stage Aggregates | Reported to bind preferentially to early-stage aggregates of tau and amylin[8]. Does not bind to α-synuclein aggregates[9]. |
Experimental Protocols for Cross-Reactivity Testing
The assessment of probe cross-reactivity relies on a variety of in vitro and ex vivo experimental techniques. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Competition Binding Assay with Brain Homogenates
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., a new probe) by measuring its ability to compete with a radiolabeled ligand for binding to a target protein in brain tissue homogenates.
Materials:
-
Postmortem human brain tissue (e.g., frontal cortex from diagnosed AD, CBD, PSP patients and healthy controls).
-
Radiolabeled probe (e.g., [3H]PI2620).
-
Unlabeled competitor probes.
-
Binding buffer (e.g., Tris-HCl buffer with appropriate additives).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Brain Homogenates:
-
Dissect and weigh the brain tissue.
-
Homogenize the tissue in ice-cold buffer using a tissue homogenizer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a reaction tube, add a fixed concentration of the radiolabeled probe.
-
Add increasing concentrations of the unlabeled competitor probe.
-
Add the brain homogenate to initiate the binding reaction.
-
Incubate the mixture at a specific temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the protein-bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
In Vitro Autoradiography on Human Brain Sections
Autoradiography allows for the visualization and quantification of radioligand binding to specific structures in tissue sections. This technique is invaluable for assessing the regional distribution of binding and for identifying off-target binding sites.
Materials:
-
Cryostat-cut frozen human brain sections (e.g., 20 µm thickness) mounted on microscope slides.
-
Radiolabeled probe (e.g., [18F]-MK-6240).
-
Incubation buffer.
-
Washing buffer.
-
Phosphor imaging plates or film.
-
Phosphorimager or film developer.
-
Image analysis software.
Procedure:
-
Tissue Section Preparation:
-
Bring the frozen brain sections to room temperature.
-
-
Incubation:
-
Incubate the slides with a solution containing the radiolabeled probe in incubation buffer for a specific time to allow for binding equilibrium.
-
For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of an unlabeled competitor.
-
-
Washing:
-
Wash the slides in ice-cold washing buffer to remove unbound radioligand.
-
-
Drying and Exposure:
-
Dry the slides and expose them to a phosphor imaging plate or autoradiographic film for a period determined by the radioactivity of the probe.
-
-
Imaging and Analysis:
-
Scan the phosphor imaging plate using a phosphorimager or develop the film.
-
Quantify the signal intensity in different brain regions using image analysis software.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Fluorescence Competition Assay with Thioflavin T
This assay is a high-throughput method to screen for and characterize compounds that bind to amyloid fibrils by measuring the displacement of the fluorescent dye Thioflavin T (ThT).
Materials:
-
Pre-formed amyloid fibrils (e.g., Aβ(1-42) fibrils).
-
Thioflavin T (ThT) solution.
-
Test compounds (unlabeled probes).
-
Assay buffer (e.g., PBS).
-
Fluorometer or microplate reader with fluorescence detection capabilities.
Procedure:
-
Preparation of Fibrils:
-
Prepare amyloid fibrils according to established protocols and confirm their formation (e.g., by electron microscopy).
-
-
Assay Setup:
-
In a microplate well, add a fixed concentration of pre-formed amyloid fibrils and a fixed concentration of ThT.
-
Add increasing concentrations of the test compound.
-
-
Measurement:
-
Incubate the plate for a short period to allow for binding equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for ThT (e.g., ~440 nm excitation and ~485 nm emission).
-
-
Data Analysis:
-
A decrease in ThT fluorescence indicates that the test compound is competing for the same binding site on the amyloid fibril.
-
Plot the fluorescence intensity as a function of the test compound concentration to determine its binding affinity (IC50 or Kd).
-
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the principles behind probe binding, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate amyloid probe is a critical decision in neurodegenerative disease research. This guide highlights the importance of considering the cross-reactivity profile of each probe. While significant progress has been made in developing highly specific probes, off-target binding remains a potential challenge. Researchers must carefully evaluate the available data and choose the probe that best suits their specific research question and experimental model. The detailed experimental protocols provided herein offer a foundation for conducting rigorous cross-reactivity studies. As the field continues to evolve, the development and thorough characterization of next-generation probes with even greater specificity will be essential for advancing our understanding and treatment of these devastating diseases.
References
- 1. Amyloid and Tau Positron Emission Tomography Imaging in Alzheimer’s Disease and Other Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Imaging of Fluorinated Probes for Tau Protein and Amyloid-β Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. direct.mit.edu [direct.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. yanglab.ucsd.edu [yanglab.ucsd.edu]
- 10. Frontiers | Identification of Multicolor Fluorescent Probes for Heterogeneous Aβ Deposits in Alzheimer’s Disease [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper management of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the disposal of (trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Compound Hazards and Immediate Safety Precautions
(Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene is classified as an irritant and may cause serious eye irritation.[1] It is also recognized as potentially causing long-lasting harmful effects to aquatic life.[1][2] As a novel entity, its full toxicological profile may not be completely understood, warranting a cautious approach to handling and disposal.[3]
Immediate safety protocols upon handling this compound include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields or a face shield, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Response: In case of a spill, avoid generating dust. Cover the spill with an inert absorbent material, collect it into a suitable container for disposal, and clean the affected area thoroughly.
Disposal Protocol: A Step-by-Step Approach
As a brominated organic compound, (trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene falls under the category of halogenated organic waste.[4] This classification is critical for proper waste segregation and disposal, as halogenated wastes require specific treatment and are often more costly to manage than non-halogenated wastes.[5][6]
Quantitative Data Summary: Waste Segregation
| Waste Type | Description | Rationale |
| Halogenated Organic Waste | Solid waste contaminated with (trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene; solutions containing the compound. | The presence of bromine classifies it as a halogenated compound, requiring incineration at high temperatures for proper disposal. |
| Non-Halogenated Waste | Uncontaminated lab supplies (e.g., gloves, paper towels not in direct contact with the compound). | To prevent cross-contamination and reduce the volume of more expensive halogenated waste. |
| Sharps Waste | Needles, scalpels, or other sharp instruments contaminated with the compound. | To prevent physical injury and ensure proper handling of contaminated sharps. |
Experimental Workflow for Disposal
Below is a logical workflow for the proper disposal of (trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene from the laboratory setting.
Detailed Methodologies for Key Disposal Steps
-
Waste Identification and Segregation:
-
All materials, including personal protective equipment, absorbent pads, and any labware that has come into direct contact with (trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene, must be treated as halogenated hazardous waste.
-
Keep halogenated waste streams separate from non-halogenated waste to minimize disposal costs and ensure proper treatment.[5][7]
-
-
Waste Collection and Containerization:
-
Use only approved, chemically compatible, and properly labeled hazardous waste containers. The container should be clearly marked with the words "Hazardous Waste" and a description of the contents, including the full chemical name.
-
Ensure the container is in good condition, free from leaks, and has a secure lid. The original chemical container can be a suitable option for waste storage.[5]
-
-
Storage:
-
Store the sealed waste container in a designated and properly signed Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials. Secondary containment should be used to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this chemical down the drain or in regular trash. Improper disposal can lead to environmental contamination and regulatory violations.
-
By adhering to these procedures, researchers can ensure the safe and responsible disposal of (trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene, fostering a culture of safety and environmental stewardship within the scientific community.
References
- 1. (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene | C22H17BrO2 | CID 44828481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. Planetary boundaries - Stockholm Resilience Centre [stockholmresilience.org]
- 4. bucknell.edu [bucknell.edu]
- 5. vumc.org [vumc.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene
For Immediate Reference: Key Safety and Logistical Information
This document provides crucial safety protocols and operational guidance for researchers and laboratory personnel handling (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards associated with its structural components: a brominated aromatic ring and phenolic groups. These guidelines are intended to empower researchers to work safely and effectively, minimizing exposure risks and ensuring proper disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene are eye irritation and potential long-term adverse effects on aquatic life.[1] The presence of phenolic groups suggests potential for skin irritation and systemic toxicity upon absorption.[2][3] Therefore, a stringent PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times when handling the compound. Goggles provide a seal around the eyes. A face shield should be used in addition to goggles when there is a significant risk of splashes.[2][4] |
| Hands | Chemical-Resistant Gloves | Double gloving is recommended. Use a utility-grade neoprene or butyl rubber outer glove over an exam-style nitrile inner glove, especially when handling concentrated solutions.[3][4] Thin disposable gloves are for splash protection only and must be changed immediately upon contact. |
| Body | Laboratory Coat | A fully buttoned lab coat is required. For tasks with a higher splash potential, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[3][4] |
| Respiratory | Respirator (if applicable) | Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[2][4] If work outside a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respiratory protection, such as a respirator with an organic vapor cartridge.[2] |
| Feet | Closed-Toed Shoes | Impervious, closed-toe shoes must be worn in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational workflow is critical for minimizing exposure and preventing contamination. The following step-by-step guide outlines the safe handling of (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene from preparation to post-experiment cleanup.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene.
Detailed Methodologies
-
Donning PPE: Before entering the designated handling area, put on all required PPE as specified in Table 1.
-
Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.
-
Material Assembly: Gather all necessary equipment and reagents and place them within the fume hood to minimize movement in and out of the containment area.
-
Weighing: If weighing the solid compound, perform this task within the fume hood to prevent the dispersion of fine particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Experimental Procedure: All manipulations of the compound should be carried out within the fume hood. Use appropriate glassware and equipment to contain the experiment.
-
Decontamination: After the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable laboratory disinfectant or cleaning agent.
-
Waste Segregation: All waste contaminated with (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene must be collected as hazardous chemical waste.[4]
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Chemical Waste
Proper disposal of (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene and any contaminated materials is essential to protect the environment and comply with regulations. As a halogenated organic compound, it must be treated as hazardous waste.
Table 2: Waste Disposal Guidelines
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste | Designated, sealed, and clearly labeled hazardous waste container. | "Hazardous Waste," "Halogenated Organic Solid," and the full chemical name. | Store in a designated satellite accumulation area. Do not mix with other waste streams. |
| Liquid Waste | Designated, sealed, and clearly labeled hazardous waste container for halogenated organic solvents. | "Hazardous Waste," "Halogenated Organic Liquid," and the full chemical name and solvent. | Store in a designated satellite accumulation area. Ensure the container is compatible with the solvent used. |
| Contaminated Labware (e.g., pipette tips, gloves) | Lined, sealed hazardous waste box or container. | "Hazardous Waste," "Contaminated Labware," and the name of the chemical. | Do not overfill the container. Seal securely before removal. |
Waste Management Workflow
Caption: Workflow for the proper disposal of waste contaminated with the target compound.
In Case of a Spill:
In the event of a small spill within a fume hood, absorb the material with an inert absorbent material such as vermiculite or sand.[2] Do not use combustible materials like paper towels for large quantities. The contaminated absorbent must then be collected in a sealed container and disposed of as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene, fostering a secure and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
